molecular formula C8H10N2O B1628716 3-(Methylamino)benzamide CAS No. 90817-19-9

3-(Methylamino)benzamide

Cat. No.: B1628716
CAS No.: 90817-19-9
M. Wt: 150.18 g/mol
InChI Key: NZZZOYVRPOWZJQ-UHFFFAOYSA-N
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Description

3-(Methylamino)benzamide is a chemical compound of interest in medicinal chemistry and biochemical research, belonging to the broader class of benzamide derivatives. Benzamides are recognized as privileged structures in drug discovery due to their diverse biological activities and ability to serve as core scaffolds for further molecular optimization. This compound is structurally related to other investigated benzamides, such as 3-Methoxybenzamide (3-MBA). 3-MBA and its advanced derivatives have been identified as potent inhibitors of the bacterial cell division protein FtsZ, a promising target for novel antibiotics . These inhibitors can disrupt the formation of the division septum in bacteria, leading to filamentous cell morphology and cell death, demonstrating activity against pathogens like Staphylococcus aureus . The structural features of this compound, including the substitution on the benzamide core, make it a potential intermediate or precursor for synthesizing novel compounds aimed at targeting FtsZ or similar biological pathways. Furthermore, substituted benzamides are known to exhibit interactions with various neurological targets. For instance, other benzamide derivatives have been developed as potent dopamine receptor antagonists, affecting prolactin levels, which underscores the potential for CNS-related applications . The synthesis of complex benzamides often involves the acylation of aminobenzamide precursors, a well-established method in heterocyclic chemistry . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers can leverage this compound as a key building block for the development of new chemical entities, exploring its potential in antimicrobial, CNS, and other life science research areas.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(methylamino)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O/c1-10-7-4-2-3-6(5-7)8(9)11/h2-5,10H,1H3,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZZZOYVRPOWZJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC=CC(=C1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40595849
Record name 3-(Methylamino)benzamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90817-19-9
Record name 3-(Methylamino)benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=90817-19-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Methylamino)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40595849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategic Derivatization of the 3 Methylamino Benzamide Core

Established Synthetic Pathways for 3-(Methylamino)benzamide Analogues

The synthesis of this compound and its derivatives can be achieved through several established methods, ranging from traditional multi-step organic synthesis to more modern and efficient continuous flow systems.

Multi-step Organic Synthesis Approaches

Multi-step synthesis is a conventional approach for producing this compound analogues. These methods often involve a series of reactions, including condensation, acylation, and reduction.

One common strategy begins with a substituted benzoic acid. For instance, the synthesis of N-methyl-4-(methylamino)-3-nitrobenzamide starts with 4-chloro-3-nitrobenzoic acid, which is reacted with methylamine (B109427) to form 4-methylamino-3-nitrobenzoic acid. google.com This intermediate then undergoes an acylation reaction with thionyl chloride to produce 4-(methylamino)-3-nitrobenzoyl chloride. google.com The final step involves reacting this acyl chloride with methylamine to yield the target compound, with high yields of up to 97.5% being reported. google.com

Another example is the synthesis of N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide (B126) (IMB-0523). nih.gov This process involves the alkylation of 3-amino-4-methoxybenzoic acid with dimethyl sulphate. nih.gov The resulting intermediate is then condensed with 4-chloroaniline (B138754) using N,N'-diisopropylcarbodiimide (DIC) as a coupling reagent and N-hydroxybenzotriazole (HOBt) as an activating reagent. nih.gov

Similarly, 3-amino-4-methyl-N-phenylbenzamide can be synthesized via two primary routes. The first involves the acylation of 4-methyl-3-nitroaniline (B15663) with benzoyl chloride, followed by the reduction of the nitro group. The second, more efficient route, involves the direct selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride. researchgate.net

A summary of representative multi-step synthetic approaches is provided in the table below.

Starting Material(s)Key ReactionsFinal ProductReference(s)
4-Chloro-3-nitrobenzoic acid, MethylamineAmination, AcylationN-methyl-4-(methylamino)-3-nitrobenzamide google.com
3-Amino-4-methoxybenzoic acid, Dimethyl sulphate, 4-ChloroanilineAlkylation, CondensationN-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide nih.gov
4-Methyl-3-nitroaniline, Benzoyl chlorideAcylation, Reduction3-amino-4-methyl-N-phenylbenzamide
4-Methylbenzene-1,3-diamine, Benzoic anhydrideSelective Acylation3-amino-4-methyl-N-phenylbenzamide researchgate.net

Continuous Flow Microreactor Systems for Optimized Synthesis

Continuous flow microreactor systems have emerged as a powerful tool for the synthesis of this compound analogues, offering improved control over reaction parameters and enhanced yields. researchgate.net These systems allow for precise manipulation of temperature and residence time, leading to optimized production. researchgate.net

For example, the synthesis of N-(3-Amino-4-methylphenyl)benzamide has been successfully performed in a microreactor, with studies showing that increasing the temperature from 30 to 70 °C can boost the yield from approximately 42% to 76% at a residence time of 420 seconds. researchgate.net This technology enables the continuous production of the target compound with high efficiency. researchgate.net A kinetic model developed for this microflow system allows for the calculation of selectivity and conversion, which aligns well with experimental results and aids in optimizing reaction conditions to achieve yields as high as 85.7% within 10 minutes. researchgate.net The use of flow chemistry has been highlighted as a method for process intensification, improving control over reaction performance and achieving higher yields compared to traditional batch processes. researchgate.net

Targeted Derivatization Strategies for Enhancing Biological Activity

The this compound core can be strategically modified to enhance the biological activity of the resulting compounds. Common derivatization strategies include alkylation, acylation, condensation reactions, and the incorporation of various ring systems.

Alkylation and Acylation Reactions at Amine and Amide Moieties

Alkylation and acylation at the amine and amide positions of the this compound scaffold are common strategies to modulate the compound's properties. For instance, the alkylation of the amine group on the benzene (B151609) ring can lead to metabolically stable derivatives. nih.gov In the synthesis of N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide, the amine group of 3-amino-4-methoxybenzoic acid is alkylated using dimethyl sulphate. nih.gov

Acylation reactions are also widely used. For example, the synthesis of N-(3-amino-4-methylphenyl)benzamide can be achieved by the selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride. researchgate.net This reaction's selectivity is crucial due to the different chemical environments of the two amine groups. researchgate.net The use of various acylating reagents like benzoyl chloride is also common in these synthetic pathways.

Condensation Reactions for Novel Analogue Generation

Condensation reactions are fundamental in the synthesis of novel analogues from the this compound core. smolecule.com These reactions typically involve combining an amine with a substituted benzoyl chloride or benzoic acid. For instance, the synthesis of N-{(1Z)-3-[(4-methylphenyl)amino]-3-oxo-1-phenylprop-1-en-2-yl}benzamide involves the condensation of benzylamine (B48309) with phenylprop-1-en-2-one derivatives. smolecule.com

In another example, the synthesis of N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide involves a condensation step where the intermediate compound is reacted with 4-chloroaniline using DIC and HOBt as coupling and activating reagents, respectively. nih.gov

Incorporation of Diverse Heterocyclic and Aromatic Ring Systems

The introduction of diverse heterocyclic and aromatic ring systems is a key strategy for modifying the biological activity of this compound derivatives. This approach can lead to compounds with a wide range of pharmacological properties.

For example, the synthesis of quinazoline (B50416) derivatives can start from 2-(methylamino)benzamide (B1345521), which undergoes sequential bromination and functionalization to incorporate the quinazoline ring system. Similarly, the synthesis of a novel caffeic acid phenethyl amide (CAPA) analogue involved replacing the catechol group with a benzimidazole (B57391) bioisostere. researchgate.net This was achieved through a multi-step synthesis that ultimately yielded (E)-3-(1-methyl-1H-benzo[d]imidazol-5-yl)-N-phenethylacrylamide. researchgate.net

The incorporation of a pyrimidine (B1678525) ring has also been explored, as seen in the discovery of a potent BCR-ABL/SRC/p38 kinase inhibitor. nih.gov This complex molecule features a 2-((3-amino-4-methylphenyl)amino)-N-(2-methyl-5-(3-(trifluoromethyl)benzamido)phenyl)-4-(methylamino)pyrimidine-5-carboxamide structure. nih.gov Furthermore, the attachment of a thiazole (B1198619) ring has been investigated, with the 3-(methylamino)-3-oxopropyl group being introduced via Michael addition or alkylation reactions. vulcanchem.com

The versatility of the this compound core allows for the synthesis of a broad spectrum of derivatives with potential applications in medicinal chemistry. evitachem.comnih.gov

Halogenation and Fluorination Strategies for Modulating Pharmacological Profiles

Fluorination Strategies: The unique properties of fluorine, including its small size and high electronegativity, make it a valuable tool for modifying molecular interactions. Several advanced methods are available for the introduction of fluorine into complex molecules. brittonsfu.com Direct photocatalytic fluorination of C-H bonds represents a powerful strategy, utilizing reagents like N-fluorobenzenesulfonimide (NFSI) to achieve high selectivity. brittonsfu.com This approach is notable for its tolerance of various functional groups, making it suitable for late-stage functionalization of complex scaffolds. brittonsfu.comacs.org

Nucleophilic fluorination offers another versatile route. ucla.edu This can involve leveraging existing functional groups for substitution, a process that has been refined to overcome the traditionally poor nucleophilicity of the fluoride (B91410) ion. ucla.edu For instance, deoxyfluorination reactions can replace hydroxyl groups with fluorine, while reactions involving diazocarbonyl compounds can lead to the formation of α-fluorocarbonyl products under mild conditions. ucla.edu The reaction of 2-fluoropyridine (B1216828) with certain nucleophiles is reported to be significantly faster than that of 2-chloropyridine, highlighting the enhanced reactivity that fluorine can confer, which is advantageous in nucleophilic aromatic substitution (SNAr) sequences. acs.org

General Halogenation: Beyond fluorination, other halogens like chlorine and bromine are also used to probe structure-activity relationships (SAR). The synthesis of N-(4-chlorophenyl)-4-methoxy-3-(methylamino)benzamide (IMB-0523), a derivative with anti-HBV activity, demonstrates the incorporation of a chlorine atom on an N-phenyl substituent. researchgate.netdovepress.comnih.govnih.gov In other molecular systems, such as benzimidazoles, the introduction of a bromine atom has been shown to significantly impact biological activity, indicating that the steric and electronic nature of the halogen is a critical determinant of the pharmacological outcome. nih.gov The choice of halogen and its position on the this compound core or its substituents can therefore be used to systematically explore and optimize the desired biological effects.

Interactive Table: Halogenation Strategies and Key Derivatives

Compound Name Halogen Synthetic Strategy Highlight Key Finding/Application Reference
N-(4-chlorophenyl)-4-methoxy-3-(methylamino)benzamide Chlorine Condensation of an activated carboxylic acid with 4-chloroaniline. Potent anti-HBV agent. dovepress.comnih.govnih.gov researchgate.net
5- and 6-Bromo-benzimidazole Analogues Bromine Direct bromination of the benzimidazole core. Halogen substitution significantly altered inhibitory activity, demonstrating sensitivity to steric and electronic effects. nih.gov nih.gov
2-Fluoro-3-substituted Pyridines Fluorine Direct C–H bond fluorination using AgF2 followed by SNAr. Creates a versatile intermediate for late-stage functionalization. acs.org acs.org

Methodological Advancements in Achieving Synthetic Efficiency and Regioselectivity for this compound Derivatives

The development of efficient and selective synthetic routes is crucial for the exploration of chemical space around the this compound scaffold. Advances in synthetic methodology focus on improving reaction yields, reducing the number of synthetic steps (step economy), and precisely controlling the position of chemical modifications (regioselectivity).

Synthetic Efficiency: Efficient synthesis often involves multi-step reaction sequences where high yields are paramount. One documented approach to a derivative involves the reaction of 4-chloro-3-nitrobenzoic acid with methylamine, followed by acylation and a final reaction with methylamine to produce 4-Amino-N-methyl-3-methylamino-benzamide with high reported yields. evitachem.com Another established route for a related compound, IMB-0523, follows a two-step process: the alkylation of 3-amino-4-methoxybenzoic acid, followed by a condensation reaction with 4-chloroaniline using coupling reagents like N,N'-diisopropylcarbodiimide (DIC) and N-hydroxybenzotriazole (HOBt). nih.gov The pursuit of efficiency also drives the development of one-step procedures, which can significantly streamline the synthesis of complex scaffolds like researchgate.netdovepress.comnih.govtriazolo[1,5-a]pyrimidines from simple precursors. rsc.org

Regioselectivity: Achieving regioselectivity is a significant challenge when a molecule has multiple potential reaction sites. For substituted aromatic rings, the choice of reagents, catalysts, and reaction conditions can dictate the outcome. In the synthesis of pyridine (B92270) derivatives, for example, the reaction of methyl 2,6-dichloropyridine-3-carboxylate with nucleophiles can be directed to either the 2- or 6-position with high selectivity by changing the solvent. researchgate.net This solvent-dependent regioselectivity is influenced by the solvent's ability to act as a hydrogen-bond acceptor. researchgate.net Similarly, the use of specific catalysts can achieve high regioselectivity in addition reactions. acs.org For the this compound core, which contains multiple reactive positions on the aromatic ring as well as two amine functionalities, such precise control is essential for creating specific, well-defined analogues for structure-activity relationship studies. Methodologies that provide high diastereoselectivity and regioselectivity, such as certain Michael addition reactions, are valuable as they yield a single target product without the need for complex purification of isomers. acs.org

Interactive Table: Methodological Approaches to Benzamide Derivatives and Related Structures

Method/Strategy Starting Materials Key Reagents/Conditions Focus Reference
Two-Step Condensation 3-Amino-4-methoxybenzoic acid, 4-chloroaniline Dimethyl sulphate, DIC, HOBt Synthesis of a specific bioactive derivative (IMB-0523). nih.gov nih.gov
Multi-Step Synthesis 4-Chloro-3-nitrobenzoic acid, methylamine Thionyl chloride High-yield synthesis of a functionalized benzamide. evitachem.com evitachem.com
Regioselective Nucleophilic Substitution Methyl 2,6-dichloropyridine-3-carboxylate Sodium methoxide, various solvents (DMF, MeOH) Achieving high regioselectivity for the 6-position by solvent choice. researchgate.net researchgate.net
One-Step Cyclocondensation 3,5-Diamino-1,2,4-triazole, 1-aryl-1,3-butanediones Acidic or basic conditions Efficient and regioselective one-step synthesis of fused pyrimidine systems. rsc.org rsc.org

Advanced Analytical Techniques in Benzamide Research and Structural Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of organic molecules like 3-(Methylamino)benzamide. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, including the connectivity of atoms and their spatial arrangement. Both ¹H and ¹³C NMR are instrumental in this process. researchgate.net For instance, in related benzamide (B126) structures, specific chemical shifts can be assigned to the various protons and carbons within the molecule, confirming the substitution patterns on the benzene (B151609) ring and the integrity of the amide and methylamino groups. d-nb.info

¹H NMR: Provides information on the number of different types of protons and their neighboring environments.

¹³C NMR: Reveals the number of different types of carbon atoms in the molecule. spectrabase.com

Detailed 2D NMR techniques such as COSY, HMQC, and HMBC can further establish the precise connectivity between protons and carbons, leaving no ambiguity in the structural assignment. researchgate.net

Interactive Table: Representative NMR Data for Benzamide Derivatives

NucleusChemical Shift (ppm)MultiplicityAssignment
¹H7.0-8.0mAromatic Protons
¹H2.8-3.0sN-CH₃ Protons
¹³C165-170sCarbonyl Carbon (C=O)
¹³C115-140mAromatic Carbons
¹³C29-31qN-CH₃ Carbon

Note: This table presents typical chemical shift ranges for benzamide derivatives. Specific values for this compound would require experimental data.

Mass Spectrometry (MS) Applications in Compound Verification and Metabolite Identification

Mass Spectrometry (MS) is an indispensable tool for verifying the molecular weight of this compound and identifying its metabolites. This technique measures the mass-to-charge ratio (m/z) of ionized molecules, providing a precise molecular weight. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. nih.gov

When coupled with separation techniques like liquid chromatography (LC-MS), it becomes a powerful platform for metabolic studies. scirp.orgbenthamscience.com For example, in studies of similar benzamide derivatives, LC-MS has been used to identify metabolites formed through biotransformation in liver microsomes. Common metabolic pathways for benzamides include hydroxylation and hydrolysis of the amide bond. scirp.org The fragmentation patterns observed in tandem mass spectrometry (MS/MS) provide structural information about the metabolites, aiding in their identification. scirp.orgnih.gov

Interactive Table: Mass Spectrometry Data for this compound

ParameterValue
Molecular FormulaC₈H₁₀N₂O ontosight.ai
Molecular Weight150.18 g/mol ontosight.ai
Exact Mass150.07931
Key Fragmentation IonsData would be obtained from experimental analysis.

High-Performance Liquid Chromatography (HPLC) for Compound Purity Assessment and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is a crucial technique for determining the purity of this compound and for monitoring the progress of its synthesis. nih.gov By separating components of a mixture based on their differential interactions with a stationary phase, HPLC can detect and quantify impurities.

In a typical setup, a C18 column is used with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and water or a buffer. nih.govrsc.org The retention time, the time it takes for the compound to pass through the column, is a characteristic feature that helps in its identification. The purity is assessed by the relative area of the main peak in the chromatogram. This method is also invaluable for monitoring the consumption of reactants and the formation of the product during synthesis, allowing for optimization of reaction conditions. nih.gov

Interactive Table: Typical HPLC Parameters for Benzamide Analysis

ParameterCondition
ColumnC18, 4.6 x 250 mm, 5 µm nih.gov
Mobile PhaseMethanol/Water or Acetonitrile/Buffer nih.govrsc.org
Flow Rate1.0 mL/min nih.gov
DetectionUV at 254 nm nih.gov
Retention TimeDependent on specific conditions

X-ray Crystallography for Precise Solid-State Structural Determination

Interactive Table: Illustrative Crystallographic Data for a Benzamide Derivative

ParameterValue
Crystal Systeme.g., Monoclinic
Space Groupe.g., P2₁/c
Unit Cell Dimensionsa, b, c (Å); α, β, γ (°)
Z (molecules per unit cell)e.g., 4
Hydrogen BondingDetails of donor-acceptor distances

Note: This table provides an example of the type of data obtained from an X-ray crystallography experiment.

Infrared (IR) Spectroscopy for Functional Group Characterization

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. nih.gov When a molecule is exposed to infrared radiation, its bonds vibrate at specific frequencies. By analyzing the absorption of IR radiation, one can identify the characteristic stretching and bending vibrations of different functional groups.

For this compound, IR spectroscopy would confirm the presence of:

N-H stretching vibrations from the amine and amide groups.

C=O stretching vibration of the amide carbonyl group.

C-N stretching vibrations.

Aromatic C-H and C=C stretching vibrations.

This technique is particularly useful for confirming the successful synthesis of the target compound by verifying the presence of the expected functional groups. researchgate.net

Interactive Table: Characteristic IR Absorption Frequencies for this compound

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)
Amine/AmideN-H Stretch3500-3300
CarbonylC=O Stretch1680-1630
Aromatic RingC=C Stretch1600-1450
AmineC-N Stretch1350-1250

Biological Activity and Pharmacological Potential of 3 Methylamino Benzamide Derivatives

Antiviral Activities of 3-(Methylamino)benzamide Analogues

Analogues of this compound have shown promising antiviral effects against a spectrum of viruses, highlighting their potential as broad-spectrum antiviral agents. The mechanism of action for some of these derivatives is linked to the modulation of host-cell factors, a strategy that can be effective against drug-resistant viral strains.

Hepatitis B Virus (HBV) Inhibition Studies

A notable derivative, N-(4-chlorophenyl)-4-methoxy-3-(methylamino)benzamide (IMB-0523), has demonstrated significant inhibitory activity against the Hepatitis B virus (HBV). researchgate.netnih.govtandfonline.comnih.gov Research has shown that IMB-0523 is more potent than the established anti-HBV drug lamivudine (B182088) against both wild-type and drug-resistant HBV strains. researchgate.netnih.govtandfonline.comnih.gov The antiviral effect of IMB-0523 is attributed to its ability to increase the intracellular levels of Apolipoprotein B mRNA Editing Enzyme Catalytic Polypeptide-like 3G (APOBEC3G or A3G). researchgate.netnih.govtandfonline.com A3G is a host defense factor known to inhibit HBV replication. researchgate.netnih.gov Studies in a duck hepatitis B virus (DHBV) model further confirmed the potent in vivo anti-HBV activity of IMB-0523. researchgate.netnih.govtandfonline.comresearchgate.net

The inhibitory concentrations of IMB-0523 against wild-type and lamivudine-resistant HBV are summarized in the table below.

Compound/DrugWild-Type HBV IC₅₀ (µM)Drug-Resistant HBV IC₅₀ (µM)
IMB-05231.993.30
Lamivudine (3TC)7.37>440

This table summarizes the in vitro inhibitory activity of IMB-0523 compared to lamivudine against Hepatitis B Virus (HBV). Data sourced from multiple studies. researchgate.netnih.govtandfonline.comnih.gov

Broad-Spectrum Antiviral Investigations (e.g., HIV-1, HCV, EV71)

The N-phenylbenzamide scaffold, from which this compound derivatives are derived, has been reported to exhibit broad-spectrum antiviral activity. researchgate.netnih.govtandfonline.com This activity extends to various viruses, including Human Immunodeficiency Virus type 1 (HIV-1), Hepatitis C Virus (HCV), and Enterovirus 71 (EV71). researchgate.netnih.govtandfonline.com The primary mechanism for this wide-ranging antiviral effect is believed to be the upregulation of intracellular A3G levels, a host protein that can inhibit the replication of these different viruses. researchgate.netnih.govtandfonline.com For instance, specific N-phenylbenzamide derivatives like IMB-26 and IMB-35 have shown activity against HIV-1, while IMB-26 has also demonstrated anti-HCV effects. nih.gov Another analogue, IMB-Z, has been identified as an inhibitor of EV71. nih.govmednexus.org The derivative N-(4-chlorophenyl)-4-methoxy-3-(methylamino)benzamide (IMB-0523) has also been investigated for its effect on EV71 replication, where it was found to inhibit the virus by activating the STAT3 signaling pathway. researchgate.netmednexus.org

Anticancer and Cytotoxic Effects

In addition to their antiviral properties, derivatives of this compound have been extensively investigated for their potential as anticancer agents. These compounds have been shown to exert their cytotoxic effects through various mechanisms, including the disruption of microtubule dynamics and the inhibition of key enzymes involved in cancer cell proliferation and survival.

Tubulin Inhibition and Subsequent Mitotic Blockade and Apoptosis Induction

Several benzamide (B126) derivatives have been identified as potent inhibitors of tubulin polymerization, targeting the colchicine (B1669291) binding site. nih.govresearchgate.net By binding to tubulin, these compounds disrupt the dynamic equilibrium of microtubule assembly and disassembly, which is crucial for various cellular functions, particularly mitosis. nih.gov The inhibition of tubulin polymerization leads to the disorganization of the mitotic spindle, causing a blockade of the cell cycle in the G2/M phase. nih.govresearchgate.net This mitotic arrest ultimately triggers programmed cell death, or apoptosis, in cancer cells. nih.govnih.govresearchgate.net The induction of apoptosis is a key mechanism through which these tubulin inhibitors exert their anticancer effects. nih.govresearchgate.netgoogle.com

Histone Deacetylase (HDAC) Inhibitory Mechanisms

Benzamide derivatives represent a significant class of histone deacetylase (HDAC) inhibitors. turkjps.orggoogle.com HDACs are a family of enzymes that play a critical role in the epigenetic regulation of gene expression. turkjps.org Aberrant HDAC activity is often observed in cancer, leading to the silencing of tumor suppressor genes. turkjps.org Benzamide-based HDAC inhibitors typically feature a 2-aminoanilide moiety that specifically targets class I HDACs. turkjps.org By inhibiting HDACs, these compounds restore the normal acetylation patterns of histones, leading to the re-expression of silenced tumor suppressor genes, cell cycle arrest, and apoptosis in cancer cells. nih.gov Some benzamide derivatives have shown selectivity for specific HDAC isoforms, such as HDAC3, which may offer a more targeted therapeutic approach with potentially fewer side effects. nih.gov The general pharmacophore for these inhibitors includes a cap group for surface recognition, a linker, and a zinc-binding group that interacts with the active site of the enzyme. turkjps.org

General Antiproliferative and Cytotoxic Assessments against Various Cancer Cell Lines

The antiproliferative and cytotoxic effects of this compound derivatives have been evaluated against a wide range of human cancer cell lines. thieme-connect.com These studies have confirmed their potential as anticancer agents, with some compounds exhibiting potent activity at nanomolar concentrations. For example, benzamide derivatives acting as tubulin inhibitors have shown significant antiproliferative activity against various cancer cell lines. nih.gov Similarly, those designed as HDAC inhibitors have demonstrated potent cytotoxicity against cell lines derived from both hematological malignancies and solid tumors, such as breast cancer and colon cancer. turkjps.orgthieme-connect.comnih.gov The table below presents a selection of benzamide derivatives and their cytotoxic activities against different cancer cell lines.

CompoundTarget/MechanismCancer Cell LineIC₅₀ (nM)
Compound 48 Tubulin InhibitorHCT-116 (Colon)10
A549 (Lung)12
MDA-MB-231 (Breast)13
Compound 3j HDAC1 InhibitorPC-3 (Prostate)150
HCT-116 (Colon)200
A549 (Lung)330
Arylthioindole 18 Tubulin InhibitorMCF-7 (Breast)1.0

Anti-inflammatory Properties

Benzamide derivatives have been a subject of significant research for their potential as anti-inflammatory agents. humanjournals.com These compounds are explored for their ability to mitigate inflammatory responses, which are central to many chronic diseases. humanjournals.com Studies indicate that the anti-inflammatory action of certain benzamide derivatives is linked to their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) enzymes. nih.govresearchgate.net

Research into a series of N-(2-(3,5-dimethoxyphenyl)benzoxazole-5-yl)benzamide derivatives identified several compounds as potent and selective COX-2 inhibitors. nih.gov The inhibition of COX-2 is a critical mechanism for controlling inflammation. In vivo assessments using the carrageenan-induced rat paw edema model, a standard method for evaluating anti-inflammatory effects, confirmed the significant activity of these derivatives. nih.govresearchgate.net For instance, compounds designated as 3d, 3g, and 3a showed potent anti-inflammatory activity, with compound 3d demonstrating an 84.09% inhibition in the rat paw edema test, which was superior to the standard drug ibuprofen (B1674241) (65.90%). nih.gov

Another mechanism underlying the anti-inflammatory effects of benzamides involves the regulation of transcription factors like NF-kappaB. nih.gov The transcription factor NF-kappaB plays a crucial role in regulating the immune response to infection and inflammation. Inhibition of NF-kappaB can, in turn, inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-alpha). nih.gov Studies on N-substituted benzamides like metoclopramide (B1676508) (MCA) and 3-chloroprocainamide (3-CPA) have shown a dose-dependent inhibition of lipopolysaccharide-induced TNF-alpha in mice, supporting the notion that benzamides possess potent anti-inflammatory properties through the inhibition of NF-kappaB. nih.gov

Table 1: In Vitro COX-2 Inhibition and In Vivo Anti-inflammatory Activity of Selected Benzamide Derivatives

Compound COX-2 IC₅₀ (μM) In Vivo Anti-inflammatory Activity (% Inhibition)
3a 0.21 70.45%
3b 0.71 -
3d 0.06 84.09%
3g 0.11 79.54%
3j 0.43 -
3k 0.25 -
Ibuprofen - 65.90%

Data sourced from a study on N-(2-(3,5-dimethoxyphenyl)benzoxazole-5-yl)benzamide derivatives. nih.gov

Antimicrobial Spectrum of Benzamide Derivatives

The therapeutic potential of benzamide derivatives extends to their activity against a range of microbial pathogens, including bacteria and fungi.

Derivatives of benzamide have demonstrated notable efficacy against both Gram-positive and Gram-negative bacteria. smolecule.com For example, a series of derivatives based on the 3-methoxybenzamide (B147233) pharmacophore showed good activity against several Gram-positive bacteria. nih.gov One compound featuring a fluorine substitution on the phenyl ring was identified as a promising lead candidate against Staphylococcus aureus and Mycobacterium smegmatis. nih.gov

Research on beta-alanine (B559535) derivatives of 3-benzamido propionic acid also revealed significant antibacterial action. scholarsresearchlibrary.com The in vitro antimicrobial activity was assessed using the tube dilution method to determine the minimum inhibitory concentration (MIC). One derivative, N-(3-(benzhydrylamino)-3-oxopropyl)benzamide (D14), was particularly effective against the Gram-negative bacterium Pseudomonas aeruginosa. scholarsresearchlibrary.com Furthermore, certain benzamide derivatives have shown activity against challenging multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA). tandfonline.com

Table 2: Antibacterial Activity of Selected Benzamide Derivatives

Compound ID Test Organism Activity (MIC in µM/mL)
D14 Pseudomonas aeruginosa 2.04
D21 Staphylococcus aureus 1.74
D21 Bacillus subtilis 1.74

MIC values for selected beta-alanine derivatives of 3-benzamido propionic acid. scholarsresearchlibrary.com

In addition to their antibacterial properties, benzamide derivatives have been investigated for their potential as antifungal agents. humanjournals.comresearchgate.net Studies have shown that these compounds can be effective against fungal strains such as Candida albicans and Aspergillus niger. scholarsresearchlibrary.comekb.eg

For instance, the evaluation of beta-alanine derivatives showed that compound D14, N-(3-(benzhydrylamino)-3-oxopropyl)benzamide, was the most effective antifungal agent among the series tested. scholarsresearchlibrary.com Another derivative, D21 (N-(3-oxo-3-(4-bromophenylamino)propyl)benzamide), also exhibited significant activity against both C. albicans and A. niger. scholarsresearchlibrary.com Similarly, a separate study on novel 3-indolylthiophene derivatives containing a benzamide moiety reported that some compounds displayed good inhibitory activity against these same fungal strains, with MIC values comparable to the standard antifungal drug fluconazole. ekb.eg The discovery of a new aminobenzamide derivative from the endophytic fungus Fusarium sp., which showed a prominent antifungal effect, further highlights the potential of this chemical class in developing new antifungal treatments. researchgate.net

Table 3: Antifungal Activity of Selected Benzamide Derivatives against C. albicans

Compound ID Activity (MIC in µM/mL)
D14 2.04
D21 1.74

MIC values for selected beta-alanine derivatives of 3-benzamido propionic acid. scholarsresearchlibrary.com

Neuropharmacological Applications

Substituted benzamides are a well-established class of drugs in neuropharmacology, primarily recognized for their interaction with the dopamine (B1211576) system.

Substituted benzamide drugs are known to act as neuroleptics, a class of medications used to manage psychosis, particularly in conditions like schizophrenia. nih.govdrugbank.com Their primary mechanism of action is the antagonism of dopamine receptors in the brain. nih.gov The dopaminergic system, crucial for various CNS functions, has receptors divided into D1-like and D2-like families. nih.gov

Scientific evidence indicates that substituted benzamides are selective antagonists for the D2-like dopamine receptor family (D2, D3, and D4). nih.govnih.gov Unlike many typical neuroleptics that act on a broad range of neuronal systems, benzamide drugs are generally more specific to the dopamine system. nih.gov This selectivity is for the adenylate cyclase-independent dopamine receptor population. nih.gov Specific benzamide neuroleptics, such as YM-09151-2, have been used to selectively label dopamine D2 receptors, confirming this targeted interaction. dntb.gov.ua This specificity may account for their unique clinical profile in the treatment of schizophrenia and certain dyskinesias. nih.gov

Derivatives of benzamide have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that are key targets in the symptomatic treatment of Alzheimer's disease. nih.govmdpi.com In a healthy brain, AChE is the primary enzyme responsible for hydrolyzing the neurotransmitter acetylcholine (B1216132), while BChE plays a secondary role. acs.org Inhibiting these enzymes increases acetylcholine levels, which can help alleviate cognitive symptoms.

A study of benzamide and picolinamide (B142947) derivatives containing a dimethylamine (B145610) side chain evaluated their inhibitory activity against both AChE and BChE. nih.gov The investigation revealed that the position of the dimethylamine side chain significantly influenced the inhibitory activity and selectivity. nih.gov One picolinamide derivative, compound 7a, showed the most potent AChE inhibitory activity with an IC₅₀ value of 2.49 µM and demonstrated high selectivity for AChE over BChE. nih.gov Kinetic studies indicated a mixed-type reversible inhibition, suggesting the compound can bind to both the catalytic and peripheral sites of the AChE enzyme. nih.gov Other research has also focused on developing potent and selective BChE inhibitors from different chemical scaffolds, underscoring the ongoing interest in these enzymes as therapeutic targets. acs.orgnih.govacs.org

Table 4: Cholinesterase Inhibitory Activity of a Selected Picolinamide Derivative

Compound AChE IC₅₀ (μM) BChE IC₅₀ (μM) Selectivity (BChE/AChE)
7a 2.49 ± 0.19 > 247.52 > 99.40

Data sourced from a study on benzamide and picolinamide derivatives. nih.gov

Sigma Protein Ligand Affinity and Selectivity

Derivatives of benzamide have been identified as potent ligands for sigma (σ) receptors, which are implicated in a variety of cellular functions and are overexpressed in several types of tumors. The affinity of these compounds for the two main sigma receptor subtypes, σ1 and σ2, is a critical factor in their potential development as diagnostic and therapeutic agents.

Research into fluoroalkylether substituted benzamide derivatives has demonstrated their capacity to bind with high affinity to both σ1 and σ2 receptors. nih.gov A series of these compounds were synthesized and evaluated through in vitro competitive binding assays to determine their inhibition constants (Ki). Notably, modifications to the ether linker and its position on the aromatic ring significantly influenced binding affinity and selectivity.

One study highlighted a benzamide derivative, analogue 3a , which incorporates a 2-fluoroethoxy substituent. This compound exhibited the highest binding affinity for both sigma receptor subtypes within its series, with a Ki of 6.26 nM for σ1 and 10.2 nM for σ2. nih.gov The high affinity of these dual-targeting ligands suggests their potential as radioligands for tumor imaging, particularly in cancers like prostate cancer where both σ1 and σ2 receptors are expressed. nih.gov Blocking studies have confirmed that the uptake of these ligands is indeed mediated by sigma receptors. nih.gov

The design of these ligands often draws from established pharmacophore models for sigma receptors. The general structure includes a central amine connected to aromatic moieties, a feature shared by many benzamide derivatives. mdpi.com The exploration of different substituents on the benzamide scaffold allows for the fine-tuning of affinity and selectivity for either the σ1 or σ2 subtype. mdpi.com

Table 1: Sigma Receptor Binding Affinities of Fluoroalkylether Benzamide Derivatives nih.gov

Compound σ1 Ki (nM) σ2 Ki (nM)
3a 6.26 10.2
3b 12.5 31.7
3c 20.1 50.3

| 3d | 35.2 | 75.1 |

Antiparasitic Efficacy

Neglected tropical diseases caused by trypanosomatid parasites, such as leishmaniasis (Leishmania spp.) and human African trypanosomiasis (Trypanosoma brucei), are a significant global health concern. The limitations of current therapies have driven the search for new and more effective antiparasitic agents. Benzamide derivatives and related compounds have emerged as a promising area of investigation.

In vitro studies have demonstrated the growth inhibitory properties of various chemical libraries against these parasites. One screen of over 450 molecules from in-house and "Pathogen Box" (PBox) libraries identified several compounds with activity against Leishmania infantum and Trypanosoma brucei. nih.gov For instance, within the PBox library, approximately 20% of the compounds showed activity against L. infantum. nih.gov

Further studies on arylsubstituted imidazole (B134444) derivatives revealed potent activity against a panel of trypanosomatid parasites. Several of these ligands exhibited strong growth inhibition against T. brucei and L. infantum, with IC50 values in the low micromolar range. researchgate.net For example, specific imidazole derivatives displayed IC50 values ranging from 0.86 to 10.23 μM against these parasites. researchgate.net

Additionally, new multifunctional Ru(II) organometallic compounds incorporating bioactive ligands have shown significant in vitro activity. These complexes demonstrated potent inhibition of bloodstream Trypanosoma brucei with IC50 values between 140 and 310 nM, and against Leishmania infantum promastigotes with IC50 values in the range of 3.0-4.8 μM. uzh.ch These compounds also exhibited good selectivity towards the parasites compared to mammalian cells. uzh.ch

Table 2: In Vitro Antiparasitic Activity of Selected Compounds

Compound Class Parasite Activity (IC50/EC50) Reference
Arylidene ketones Leishmania spp. 0.09 - 25 μM nih.gov
PBox library compounds L. infantum <15 μM (for some) nih.gov
Arylsubstituted imidazoles T. brucei, L. infantum 0.86 - 10.23 μM researchgate.netkuleuven.be
Ru(II) ferrocenyl compounds T. brucei (bloodstream) 140 - 310 nM uzh.ch
Ru(II) ferrocenyl compounds L. infantum (promastigotes) 3.0 - 4.8 μM uzh.ch
BODIPY derivatives T. brucei 5.5 μM (for one derivative) mdpi.com

Antioxidant Effects and Scavenging of Free Radicals

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species and the body's ability to neutralize them, is implicated in numerous diseases. Benzamide derivatives have been investigated for their antioxidant properties, particularly their ability to scavenge free radicals.

A study on a range of N-arylbenzamides with varying numbers of methoxy (B1213986) and hydroxy groups demonstrated their antioxidant capacity using DPPH (2,2-diphenyl-1-picrylhydrazyl) and FRAP (ferric reducing antioxidant power) assays. nih.gov Many of these compounds showed improved antioxidant properties compared to the standard antioxidant butylated hydroxytoluene (BHT). nih.gov

Computational analysis revealed that the presence of electron-donating groups, such as methoxy and hydroxy groups, on the benzamide scaffold enhances their antioxidant features. nih.gov The introduction of hydroxy groups, in particular, shifts the reactivity towards these moieties, making them more effective radical scavengers. A trihydroxy derivative was identified as a particularly promising lead compound for further optimization. nih.gov The presence of the amide group in these structures is also thought to contribute to their ability to donate electrons and neutralize free radicals.

The antioxidant activity of some benzimidazole (B57391) derivatives has also been evaluated through various methods, including the inhibition of lipid peroxidation and the scavenging of superoxide (B77818) anions and DPPH stable free radicals. researchgate.net Certain compounds demonstrated a strong scavenger effect on superoxide anions, with inhibition percentages as high as 99% at a concentration of 10⁻³ M. researchgate.net

Other Noted Biological Activities of Related Benzamides

Thrombin is a key serine protease in the coagulation cascade, and its inhibition is a major strategy for the prevention and treatment of thrombotic disorders. Benzamide derivatives have been explored as a scaffold for the development of potent and selective thrombin inhibitors.

The structure-activity relationship (SAR) of various benzamide series has been investigated to optimize their anticoagulant activity. For instance, the exploration of different substituents on a 1,3,5-trisubstituted benzamide template led to the identification of compounds with nanomolar inhibitory activity against thrombin. researchgate.net By modifying the P1 and P4 binding moieties of a 1-amidinopiperidine derivative, researchers significantly improved thrombin inhibitory activity, achieving a Ki of 6 nM for one compound. nih.govmdpi.com

In another study, the introduction of a pyridine (B92270) N-oxide to increase polarity resulted in a highly selective thrombin inhibitor with a Ki of 0.77 nM. nih.govmdpi.com Furthermore, a series of triazole-based sulfonamides incorporating a benzamide structure showed strong thrombin inhibition, with one compound having a Ki of 880 nM and significant selectivity over other serine proteases. nih.govmdpi.com

Table 3: Thrombin Inhibitory Activity of Selected Benzamide-Related Compounds

Compound Series Key Feature Thrombin Inhibition (Ki/IC50) Reference
1,3,5-Trisubstituted Benzamides Optimized P1 and P2 groups 69 nM (for one derivative) researchgate.net
1-Amidinopiperidine Derivatives Optimized P1 and P4 moieties 6 nM nih.govmdpi.com
Pyridine N-oxide Benzamides Increased polarity 0.77 nM nih.govmdpi.com
Triazole-based Sulfonamides Benzamide core 880 nM nih.govmdpi.com

Cytokinin oxidase/dehydrogenase (CKX) is a key enzyme responsible for the degradation of cytokinins, a class of plant hormones that regulate various aspects of plant growth and development. Inhibitors of CKX can increase the levels of endogenous cytokinins, leading to potential applications in agriculture and biotechnology, such as improving crop yield and stress resistance.

Derivatives of 2-(3-phenylureido)benzamide have been identified as highly potent inhibitors of CKX. epo.org Structure-activity relationship studies have shown that substituents on both the phenyl and benzamide rings play a crucial role in their inhibitory activity. The most active compounds have demonstrated sub-nanomolar to low nanomolar half-maximal inhibitory concentrations (IC50) against maize CKX isoforms, such as ZmCKX1. oup.compdbj.org

For example, the introduction of an amide group in place of a hydroxyalkyl group in some diphenylurea derivatives led to enhanced inhibitory properties. oup.com The crystal structure of maize CKX4 in complex with a dichlorophenyl-carbamoylamino-benzamide inhibitor has provided detailed insights into the binding mode, showing the benzamide ring oriented towards the entrance of the active site. oup.compdbj.org

Table 4: Inhibitory Activity of Selected Benzamide Derivatives against Maize CKX1 (ZmCKX1) oup.com

Compound ID IC50 (nM) for ZmCKX1
71 0.4
73 1.8
82 0.3

| 83 | 0.2 |

Mechanism of Action Studies and Molecular Target Identification for 3 Methylamino Benzamide Analogues

Elucidation of Antiviral Mechanisms: Focus on APOBEC3G (A3G) Induction and its Role in Viral Replication Inhibition

N-phenylbenzamide derivatives, a class of 3-(methylamino)benzamide analogues, have demonstrated significant antiviral properties, primarily through the induction of the host defense factor APOBEC3G (A3G). nih.govresearchgate.net This protein is a cytidine (B196190) deaminase that plays a crucial role in inhibiting the replication of various viruses, including Hepatitis B Virus (HBV) and HIV. nih.govresearchgate.net The antiviral activity of A3G is multifaceted; it can be incorporated into viral particles and induce G-to-A hypermutations in the viral genome, a deaminase-dependent mechanism that lethally mutates the virus. nih.govresearchgate.net Additionally, A3G can inhibit viral DNA reverse transcription in a deaminase-independent manner. nih.gov

One notable analogue, N-(4-chlorophenyl)-4-methoxy-3-(methylamino)benzamide (IMB-0523), has been shown to be a potent inhibitor of both wild-type and drug-resistant HBV. nih.govresearchgate.net The proposed mechanism for this activity is the elevation of intracellular A3G levels. nih.govresearchgate.net This approach offers a distinct advantage over existing anti-HBV therapies, which are often susceptible to drug resistance. nih.gov The ability of these benzamide (B126) derivatives to upregulate a natural host defense mechanism highlights a promising strategy for developing broad-spectrum antiviral agents. nih.govresearchgate.net

CompoundVirus TargetIC50 (µM)Mechanism
N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide (IMB-0523)Wild-type HBV1.99A3G Induction
N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide (IMB-0523)Drug-resistant HBV3.30A3G Induction
Lamivudine (B182088) (3TC)Wild-type HBV7.37Not specified
Lamivudine (3TC)Drug-resistant HBV>440Not specified

Detailed Molecular Interactions with Tubulin at the Colchicine (B1669291) Binding Site

A significant mechanism of action for several this compound analogues is their interaction with tubulin, a key component of the cellular cytoskeleton. These compounds act as tubulin polymerization inhibitors by binding to the colchicine binding site on β-tubulin. nih.govnih.govunc.edu This binding event disrupts the formation of microtubules, which are essential for various cellular processes, including mitosis, cell motility, and intracellular transport. nih.gov

The binding of benzamide derivatives to the colchicine site prevents the assembly of tubulin dimers into microtubules, leading to a G2/M phase cell cycle arrest and subsequent apoptosis in cancer cells. nih.gov X-ray crystallography studies have revealed that these inhibitors can occupy all three zones of the colchicine binding site. nih.gov For instance, the 4-methoxy group on the B-ring of some analogues can form a hydrogen bond with the Cys241 residue of β-tubulin, a critical interaction for many colchicine site inhibitors. unc.edu The structural diversity of these benzamide derivatives allows for the optimization of their binding affinity and efficacy, with some compounds exhibiting potent antiproliferative activities against a range of cancer cell lines, including those resistant to other microtubule-targeting agents like paclitaxel. nih.govunc.edu

Compound TypeTargetEffect
Benzamide derivativesTubulin (Colchicine binding site)Inhibition of polymerization, Mitotic blockade, Apoptosis
N-aryl-6-methoxy-1,2,3,4-tetrahydroquinoline derivativesTubulin (Colchicine binding site)Inhibition of tubulin assembly

Characterization of Histone Deacetylase (HDAC) Inhibition and Isoform Specificity

Analogues of this compound have emerged as potent inhibitors of histone deacetylases (HDACs), a family of enzymes that play a critical role in gene expression regulation. nih.govturkjps.org Specifically, 2-substituted benzamides have been identified as a novel zinc-binding group that can confer high potency and isoform selectivity, particularly for HDAC3. nih.gov The selectivity of these inhibitors is highly sensitive to subtle structural modifications. nih.gov

For example, a 2-methylamino benzamide derivative was found to be a highly selective HDAC3 inhibitor with an IC50 of 41 nM and over 366-fold selectivity against HDAC1. nih.gov In contrast, replacing a 2-methylthio substituent with a 2-hydroxy group in a similar benzamide scaffold resulted in a loss of selectivity, yielding a compound that potently inhibits HDAC1, 2, and 3. nih.gov This dramatic shift in isoform specificity was rationalized by X-ray crystal structures, which revealed different binding modes to the catalytic zinc ion in the enzyme's active site. nih.gov The development of isoform-selective HDAC inhibitors is crucial for elucidating the specific biological functions of each HDAC enzyme and for creating targeted therapies with reduced side effects. nih.govturkjps.org

CompoundTarget HDAC IsoformIC50 (nM)Selectivity (HDAC1/HDAC3)
2-methylamino benzamide 13HDAC341>366-fold
2-methylthiobenzamide 16HDAC330>300-fold over all other isoforms
2-hydroxy benzamide 20HDAC1, 2, 3PotentNo HDAC3 selectivity

Analysis of Receptor Binding Profiles: Sigma-1 Receptors and Dopamine (B1211576) Receptors

The pharmacological versatility of this compound analogues extends to their interaction with various neurotransmitter receptors, most notably sigma receptors and dopamine receptors.

Sigma Receptors: Benzamide derivatives have been shown to possess high affinity for both sigma-1 (σ1) and sigma-2 (σ2) receptors. nih.govfrontiersin.org These receptors are overexpressed in a variety of human tumors, including prostate cancer, making them attractive targets for diagnostic imaging and targeted therapy. nih.gov Fluoroalkylether substituted benzamide derivatives have demonstrated nanomolar binding affinities for both σ1 and σ2 subtypes. nih.gov The development of radiolabeled benzamides, such as those incorporating iodine-125 (B85253) or fluorine-18, allows for the non-invasive imaging of tumors expressing these receptors. nih.gov The high density of sigma receptors on tumor cells suggests that ligands binding to both subtypes could enhance tumor targeting. nih.gov

Dopamine Receptors: Analogues of this compound, such as derivatives of sumanirole (B131212), have been investigated for their activity at dopamine D2 and D3 receptors. acs.org These receptors are key targets for the treatment of neuropsychiatric disorders. mdpi.com The binding affinity and selectivity of these compounds are highly dependent on their stereochemistry and substituents. acs.org For example, replacing the N-5-CH3 group in sumanirole with an n-propyl group improved both D2 and D3 receptor binding affinities. acs.org These analogues generally act as agonists at both D2 and D3 receptors, and their varying selectivity provides a basis for developing more targeted dopaminergic drugs. acs.org

Compound TypeReceptor TargetBinding Affinity (Ki or IC50)Notes
Fluoroalkylether substituted benzamide derivativesσ1 and σ2 receptorsNanomolar rangePotential for tumor imaging
Sumanirole analoguesD2 and D3 dopamine receptorsVaries (nanomolar range)Agonist activity

Enzyme Inhibition Kinetics: Cholinesterases and Cytokinin Oxidase

Cholinesterases: Certain benzamide and picolinamide (B142947) derivatives containing a dimethylamine (B145610) side chain have been synthesized and evaluated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov These enzymes are critical targets in the management of Alzheimer's disease due to their role in the degradation of the neurotransmitter acetylcholine (B1216132). nih.gov Structure-activity relationship studies have shown that the position of the dimethylamine side chain significantly influences the inhibitory activity and selectivity for AChE over BChE. nih.gov Picolinamide derivatives were generally found to be more potent than their benzamide counterparts. nih.gov Kinetic studies of the most potent compounds revealed a mixed-type inhibition of AChE, indicating that they bind to both the catalytic and peripheral sites of the enzyme. nih.gov

Cytokinin Oxidase: There is no information available in the provided search results regarding the inhibition of cytokinin oxidase by this compound analogues.

Compound TypeEnzyme TargetInhibition TypePotency
Benzamide and picolinamide derivatives with dimethylamine side chainAcetylcholinesterase (AChE), Butyrylcholinesterase (BChE)Mixed-type (for AChE)Varies, with some in the low micromolar range

Investigation of Melanin (B1238610) Affinity for Diagnostic and Therapeutic Applications in Melanoma

Benzamide analogues exhibit a notable and selective affinity for melanin, the pigment produced in excess in melanoma cells. nih.govplos.orgresearchgate.net This property has been extensively exploited for the development of radiolabeled benzamides as diagnostic imaging agents and for targeted radionuclide therapy of malignant melanoma. nih.govplos.org By labeling these compounds with positron-emitting (e.g., 18F) or single-photon-emitting (e.g., 123I) isotopes, it is possible to visualize melanotic melanoma metastases with high sensitivity and specificity using PET or SPECT imaging. nih.govplos.org

Numerous radiolabeled benzamide derivatives have been synthesized and evaluated, showing excellent tumor uptake and high tumor-to-blood ratios in preclinical models. nih.govsnmjournals.org For example, N-(2-diethylaminoethyl)-4-18F-fluoro-benzamide (18F-FBZA) has been developed for PET imaging of melanoma. nih.gov The high affinity for melanin allows these agents to accumulate in melanoma tissues, providing a clear contrast for detection. plos.org This targeted approach not only aids in the early detection and staging of melanoma but also holds promise for delivering therapeutic radiation doses directly to the tumor cells, potentially minimizing damage to surrounding healthy tissues. snmjournals.org

RadiotracerImaging ModalityApplicationKey Finding
123I-BZASPECTMelanoma detectionHigh sensitivity and specificity in clinical trials
18F-FBZAPETMelanoma imagingTargets melanin in melanoma
68Ga-labeled fluorinated benzamide derivativesPETMelanoma detectionSuccessful visualization of melanoma xenografts

Advanced Methodologies for Molecular Target Identification

Identifying the specific molecular targets of novel compounds is a critical step in drug discovery and development. For this compound analogues, a variety of advanced methodologies are employed to elucidate their mechanisms of action. These approaches can be broadly categorized into target-centric and phenotypic methods. biocompare.com

In the target-centric approach , researchers start with a known biological target and design or screen for compounds that interact with it. biocompare.com However, for novel compounds with unknown mechanisms, phenotypic screening is often the initial step. This involves testing compounds in cellular or whole-organism models to identify a desired biological effect, such as the inhibition of cancer cell growth. biocompare.com

Once a phenotypic effect is observed, several advanced techniques can be used to identify the molecular target:

CRISPR Screening: This powerful genetic tool can be used to systematically knock out or activate every gene in the genome to identify which genes, when altered, confer sensitivity or resistance to the compound . This can provide strong clues about the drug's target and pathway. biocompare.com

Chemical Proteomics: This field uses chemical probes to identify protein-ligand interactions within a complex biological system.

Probe-based methods , such as Activity-Based Protein Profiling (ABPP), utilize a modified version of the compound (a probe) that can covalently bind to its target, which is then isolated and identified. mdpi.com

Non-probe-based methods analyze changes in protein properties (e.g., thermal stability or solubility) upon compound binding to identify the targets. mdpi.com

Whole Genome Sequencing: Sequencing the genomes of cells that have developed resistance to a compound can reveal mutations in the gene encoding the target protein. acs.org

Single-Cell Analysis: These techniques allow for the examination of transcriptomes and proteomes at the single-cell level, helping to identify the specific cell populations affected by a compound and the molecular targets within those cells. biocompare.com

These cutting-edge methodologies are essential for de-convoluting the complex pharmacology of this compound analogues and for validating their molecular targets for therapeutic development. biocompare.commdpi.com

Omics-Based Approaches (e.g., Proteomics, Metabolomics) for Pathway Perturbation Analysis

Omics technologies provide a global view of the molecular changes within a cell or organism upon treatment with a compound, offering insights into its mechanism of action by revealing the pathways it perturbs. nih.gov

Proteomics analysis, often using mass spectrometry, can quantify changes in the abundance of thousands of proteins in response to a compound. nih.gov This "proteomic fingerprint" can be compared to the signatures of compounds with known mechanisms of action to infer the MoA of a novel compound. nih.gov For example, a study on 78 bioactive compounds in a breast cancer cell line used proteomic profiling to reveal connections between drug-induced protein-level signatures and their pharmacological activity, even identifying off-target effects of known drugs. nih.gov Applying this to a this compound analogue would involve treating cells with the compound and then performing quantitative proteomics to identify up- or down-regulated proteins. Subsequent pathway analysis of these differentially expressed proteins could point towards the biological processes affected by the compound. oncotarget.com For instance, if proteins involved in the mTOR or ERK5 signaling pathways are significantly altered, it would suggest that the compound impacts these cancer-related pathways. oncotarget.com

Metabolomics systematically studies the small-molecule metabolites within a biological system. nih.gov By measuring the changes in metabolite levels after drug treatment, researchers can identify the metabolic pathways that are impacted. researchgate.net For example, in the context of cancer research, metabolomic analysis of osteosarcoma stem cells treated with methotrexate (B535133) revealed perturbations in amino acid, fatty acid, and nucleic acid metabolism. nih.gov For a this compound analogue, an untargeted metabolomics study could reveal which metabolic pathways are disrupted, providing clues about the compound's mechanism. For instance, a study on a novel anti-HBV agent, N-(4-chlorophenyl)-4-methoxy-3-(methylamino)benzamide (IMB-0523), showed it increased intracellular levels of APOBEC3G (A3G), which is known to inhibit HBV replication. nih.gov This finding points to a specific antiviral mechanism. nih.gov Integrative analysis of transcriptomic and metabolomic data can further enhance the understanding of the regulatory networks and metabolite dynamics affected by a compound. mdpi.com

Table 2: Omics-Based Approaches for Pathway Perturbation Analysis

Omics Approach Information Gained Potential Application for this compound Analogues
Proteomics Global changes in protein expression levels. nih.gov Identifying signaling pathways (e.g., cell proliferation, apoptosis) disrupted by the compound by analyzing differentially expressed proteins. oncotarget.com
Metabolomics Global changes in metabolite concentrations. nih.gov Pinpointing specific metabolic pathways (e.g., energy metabolism, nucleotide synthesis) affected by the compound. nih.gov

Genetic-Based Techniques for Target Validation

Once potential targets are identified, genetic techniques are essential for validating their role in the compound's mechanism of action. genomics.com These methods involve modulating the expression of the candidate target gene to see if it recapitulates or abrogates the effect of the compound.

One common approach is the use of spontaneous resistant mutant generation . In this method, microorganisms or cells are exposed to increasing concentrations of the drug, and resistant mutants are selected. Whole-genome sequencing of these mutants can then identify mutations in the target protein that prevent the drug from binding or acting on it. This was successfully used in the target identification for novel antitubercular compounds, where resistance was mapped to specific genes, although in some cases, no clear genetic polymorphism was found, suggesting other resistance mechanisms. acs.org

Another powerful technique is RNA interference (RNAi) or CRISPR-Cas9 gene editing . By specifically knocking down or knocking out the expression of the putative target gene, researchers can test if the cells become resistant to the compound. If silencing the target gene prevents the drug from exerting its cytotoxic or other effects, it provides strong evidence that the gene product is the direct target. Conversely, overexpressing the target protein might sensitize cells to the compound. These genetic approaches are considered a gold standard for target validation in drug discovery.

Computational Prediction of Drug Targets Based on Chemical Similarities

Computational methods play an increasingly important role in the early stages of drug discovery by predicting potential drug-target interactions (DTIs). frontiersin.org These in silico approaches can significantly narrow down the number of potential targets for experimental validation. frontiersin.org

One major strategy is based on the principle of chemical similarity , which posits that structurally similar molecules are likely to have similar biological activities and bind to the same targets. nih.gov By comparing the chemical structure of a novel compound, such as a this compound analogue, to databases of compounds with known targets, it is possible to generate a list of predicted targets. Various computational tools and web servers have been developed for this purpose, utilizing machine learning and deep learning algorithms to predict DTIs with reasonable accuracy. frontiersin.orgnih.gov For example, a method called SimSpread uses a network-based inference approach combined with chemical similarity to predict targets for new compounds. nih.gov These computational predictions, while not definitive, provide valuable starting points for experimental validation using the techniques described above. vcu.edu

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses of 3 Methylamino Benzamide Scaffolds

Impact of Substituents on Biological Potency and Selectivity

The biological activity of 3-(methylamino)benzamide derivatives is highly sensitive to the nature and position of various substituents on the benzamide (B126) scaffold.

Systematic Modifications of the Benzamide Scaffold

Systematic modifications of the benzamide ring have revealed crucial insights into the structural requirements for biological activity. For instance, in a series of inhibitors for the SARS-CoV papain-like protease, modifying the benzamide ring with methyl and methoxy (B1213986) groups showed that a methyl group at the ortho position resulted in the most potent activity. nih.gov Conversely, a methoxy group at the same position led to a tenfold decrease in potency. nih.gov Bulky substituents at the ortho and para positions of the benzamide ring generally resulted in decreased activity. nih.gov

In another study on inhibitors of DNA methyltransferases, it was found that the size and nature of substituents on one side of the molecule significantly impacted inhibitory activity. While bicyclic substituents like quinoline (B57606) were well-tolerated, tricyclic moieties such as acridine (B1665455) led to a decrease in activity. nih.gov The most effective combination involved a bicyclic substituent on one side and a monocyclic moiety on the other. nih.gov

Compound Series Scaffold Modification Impact on Potency Reference
SARS-CoV PLpro Inhibitors Ortho-methyl on benzamide Most potent nih.gov
SARS-CoV PLpro Inhibitors Ortho-methoxy on benzamide 10-fold reduction nih.gov
SARS-CoV PLpro Inhibitors Bulky ortho/para substituents Decreased activity nih.gov
DNMT Inhibitors Tricyclic substituent (acridine) Decreased activity nih.gov
DNMT Inhibitors Bicyclic (quinoline) + Monocyclic Well-tolerated/Optimal nih.gov

Influence of Amine Group Substitutions (e.g., methylamino, dimethylamino) on Activity

The substitution pattern on the amine group is a critical determinant of biological activity. In the context of SARS-CoV PLpro inhibitors, the addition of a methyl group to the amine of a 5-amino-substituted benzamide derivative resulted in slightly decreased enzyme inhibitory activity but significantly improved antiviral potency. nih.gov However, replacing a methyl substituent with a dimethyl group led to a reduction in potency. nih.gov

For σ₁ and σ₂ receptor ligands, variations in the amine portion of substituted aminobutyl-benzamides were explored. It was found that replacing two methoxy groups on the tetrahydroisoquinoline ring with methylene-, ethylene-, or propylenedioxy rings decreased σ₂ affinity by 8- to 12-fold. nih.gov In another series of cytotoxic agents, smaller secondary amino groups like methylamino were preferred over larger ones like ethylamino. nih.gov Generally, primary and secondary amino groups were tolerated, while tertiary amino groups led to a significant loss of activity. nih.gov

Compound Series Amine Group Modification Impact on Activity Reference
SARS-CoV PLpro Inhibitors Methylation of 5-amino group ↓ Enzyme activity, ↑ Antiviral potency nih.gov
SARS-CoV PLpro Inhibitors Dimethyl in place of methyl ↓ Potency nih.gov
σ₂ Receptor Ligands Methylene/Ethylene/Propylenedioxy rings ↓ σ₂ affinity (8-12 fold) nih.gov
Cytotoxic Agents Methylamino vs. Ethylamino Methylamino preferred nih.gov
Cytotoxic Agents Tertiary amino group 4- to 12-fold loss of activity nih.gov

Effects of Positional Isomerism and Stereochemistry on Pharmacological Profiles

The spatial arrangement of atoms and functional groups within a molecule, dictated by positional isomerism and stereochemistry, plays a pivotal role in its pharmacological profile. researchgate.netmuni.cz Geometric isomers, which arise from restricted rotation around a bond, often exhibit different biological activities because the distances between crucial functional groups vary, affecting their fit with receptor sites. muni.cz

For instance, in a study of phenylsulfonylamino-benzanilide inhibitors, shifting a nitro group on the A-ring from the meta to the para position significantly reduced inhibitory potency against the apical sodium-dependent bile acid transporter (ASBT). acs.org Moving the nitro group to the ortho position resulted in a complete loss of activity against both ASBT and the sodium taurocholate cotransporting polypeptide (NTCP), although some activity against the sodium-dependent organic anion transporter (SOAT) was retained. acs.org The bridging of the B-ring via sulfonamide and amide groups was found to be most favorable in the ortho position for ASBT inhibitory potency, with meta or para coupling significantly reducing activity. acs.org

Stereochemistry, the three-dimensional arrangement of atoms, is also critical. Since biological targets like enzymes and receptors are chiral, they often interact differently with different enantiomers (mirror-image isomers) of a drug. researchgate.net In the development of SARS-CoV PLpro inhibitors, the R-configuration of a lead compound was selected for further optimization due to its superior potency. nih.gov

Role of Halogen Atoms in Modulating Potency and Metabolic Stability

The incorporation of halogen atoms, particularly fluorine, is a common strategy in medicinal chemistry to modulate a compound's properties. acs.orgcuni.cz Halogenation can influence lipophilicity, metabolic stability, membrane permeation, and binding affinity. acs.org

In the design of cereblon (CRBN) binders, introducing a fluorine atom at the ortho position of the benzamide scaffold led to increased binding affinity. acs.org This was attributed to the electron-withdrawing nature of fluorine, which makes the amide NH group more acidic and increases the molecule's lipophilicity. acs.org The trifluoromethyl (-CF3) group, in particular, is often used to replace a methyl group to enhance metabolic stability and protein-ligand interactions. mdpi.com For example, the antidepressant fluoxetine (B1211875) contains a trifluoromethyl group that contributes to its selective serotonin (B10506) reuptake inhibitory activity. mdpi.com

In a series of neurokinin receptor antagonists, the steric, electronic, and lipophilic characteristics of substituents in the benzamide region were found to be crucial for both NK₁ and NK₂ receptor antagonist activities. nih.gov Specifically, a 3,5-dinitro substituted benzamide compound displayed potent and balanced dual antagonist activities. nih.gov

Compound Series Halogen/Substituent Modification Effect Reference
Cereblon Binders Ortho-fluorine on benzamide Increased binding affinity acs.org
Neurokinin Antagonists 3,5-dinitro substitution Potent and balanced dual activity nih.gov
General Trifluoromethyl group Enhanced metabolic stability & interaction mdpi.com

Rational Design and Optimization Strategies for this compound Analogues

The insights gained from SAR and SPR analyses provide a foundation for the rational design of novel and improved this compound analogues.

De Novo Compound Design Principles

De novo design involves the creation of novel molecular structures, often guided by computational methods and an understanding of the target's binding site. researchgate.netwhiterose.ac.uk This approach was utilized in the development of selective FGFR2 inhibitors, where a fragment-based approach was employed. researchgate.netwhiterose.ac.uk An existing fragment series was used as a starting point for de novo design to generate compounds with predicted improved potency. researchgate.netwhiterose.ac.uk Subsequent iterative rounds of synthesis and biological testing led to the identification of a potent inhibitor. researchgate.netwhiterose.ac.uk

A key principle in rational drug design is the simultaneous optimization of multiple properties, including physicochemical characteristics, stability, on-target activity, and off-target selectivity. acs.orgresearchgate.net For instance, in the design of novel cereblon binders, researchers focused on creating conformationally-locked benzamide derivatives that mimic the interactions of the natural degron, exhibit enhanced chemical stability, and have a favorable selectivity profile. acs.orgresearchgate.net This systematic approach led to the discovery of potent ligands that could be further developed into degraders of target proteins. acs.orgresearchgate.net

Ligand-Based and Structure-Based Drug Design Approaches

Drug design strategies for this compound analogs can be broadly categorized into ligand-based and structure-based approaches. The choice between these methods often depends on the availability of structural information for the biological target.

Ligand-Based Drug Design (LBDD) is utilized when the three-dimensional structure of the target protein is unknown. This approach relies on the knowledge of molecules (ligands) that are known to interact with the target. By analyzing the common structural features of a series of active compounds, a pharmacophore model can be developed. This model represents the essential steric and electronic features required for biological activity. For instance, studies on benzamide-type binders for the protein Cereblon (CRBN) have focused on identifying the minimal binding motif shared among active ligands to guide the design of new, non-phthalimide binders for PROTACs (Proteolysis Targeting Chimeras). nih.govacs.org Virtual libraries of compounds can then be screened against this pharmacophore model to identify new potential hits. researchgate.net

Structure-Based Drug Design (SBDD) , in contrast, is employed when the 3D structure of the target protein has been determined, typically through techniques like X-ray crystallography or NMR spectroscopy. This structural information allows for the rational design of inhibitors that can fit precisely into the target's binding site. For example, the development of inhibitors for the SARS-CoV papain-like protease (PLpro) was guided by its X-ray crystal structure. nih.gov Based on the structure of an inhibitor bound to the protease, researchers could make targeted modifications to the benzamide ring, such as adding a methylamine (B109427) substituent, to improve inhibitory potency and antiviral activity. nih.gov Computational docking studies are a key component of SBDD, used to predict the binding affinity and orientation of a ligand within a protein's active site.

Table 1: Comparison of Ligand-Based and Structure-Based Drug Design
AspectLigand-Based Drug Design (LBDD)Structure-Based Drug Design (SBDD)
Primary RequirementA set of known active and inactive ligands.3D structure of the biological target (e.g., enzyme, receptor).
Core MethodologyPharmacophore modeling, quantitative structure-activity relationships (QSAR).Molecular docking, molecular dynamics simulations, de novo design.
ObjectiveTo identify common chemical features responsible for activity and design new compounds based on them. nih.govTo design molecules that fit the geometry and chemical properties of the target's binding site. nih.gov
Use Case ExampleDeveloping novel Cereblon binders by analyzing the structure of known ligands. acs.orgOptimizing benzamide inhibitors for SARS-CoV PLpro using its crystal structure. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical correlation between the chemical structures of a series of compounds and their biological activities. researchgate.net For benzamide scaffolds, QSAR studies are instrumental in predicting the activity of newly designed molecules before their synthesis, thereby saving time and resources.

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly powerful. These techniques generate 3D models that can explain how specific structural features influence activity. researchgate.net For instance, in a study aimed at developing CD73 inhibitors, 3D-QSAR models were established for a series of compounds. The resulting CoMFA and CoMSIA models showed high statistical significance, with Q² values of 0.708 and 0.809, respectively, indicating good predictive power. researchgate.net Contour maps generated from these models provide a visual guide, highlighting regions where steric bulk, electrostatic charge, or other properties should be modified to enhance activity. researchgate.net Similar 3D-QSAR models have been successfully generated to explore the molecular properties influencing the antioxidative activity of novel N-substituted benzimidazole (B57391) derived carboxamides. nih.govresearchgate.net

Table 2: Example of 3D-QSAR Model Statistical Validation
ModelTargetQ² (Cross-validated R²)R² (Non-cross-validated R²)Key FindingReference
CoMFACD73 Inhibitors0.7080.983The model demonstrated good internal predictive ability for inhibitor activity. researchgate.net
CoMSIACD73 Inhibitors0.8090.992Slightly better predictive power than the CoMFA model for the same dataset. researchgate.net
3D-QSARAntioxidant Benzimidazoles0.580.83Generated to explore molecular properties influencing antioxidative activity. nih.govresearchgate.net

Conformational Analysis and Molecular Dynamics Simulations to Understand Binding Modes

The biological activity of a molecule like this compound is not only dependent on its chemical structure but also on its three-dimensional shape, or conformation. Conformational analysis and molecular dynamics simulations are computational tools used to understand how these molecules behave, move, and interact with their biological targets on an atomic level.

Conformational Analysis involves identifying the preferred low-energy spatial arrangements of a molecule. For benzamide derivatives, a critical parameter is often the dihedral angle between the plane of the amide group and the phenyl ring, as this orientation can dictate how the molecule fits into a binding pocket and forms hydrogen bonds. X-ray crystallography provides experimental data on solid-state conformations, revealing details about hydrogen-bonding networks and molecular packing. Computational studies can then explore the full range of possible conformations in different environments, such as in solution. ethz.ch

Molecular Dynamics (MD) Simulations provide a dynamic view of the molecular system over time. By simulating the movements of the ligand and its target protein, MD can assess the stability of the ligand-protein complex. researchgate.net These simulations are crucial for validating the binding modes predicted by docking studies. For example, MD simulations have been used to confirm the stability of complexes formed between novel benzamide inhibitors and their targets, such as the antidiabetic targets α-glucosidase and α-amylase. tandfonline.com The analysis of the root-mean-square deviation (RMSD) of the complex during the simulation can indicate whether the ligand remains stably bound in the active site. tandfonline.com This technique has also been applied to understand the action mechanism of mercapto-benzamide inhibitors against HIV, supporting a multi-step process involving molecular modification and interaction with the target protein. rsc.org

Table 3: Applications of Conformational and Dynamic Analyses for Benzamide Scaffolds
TechniqueSystem StudiedKey InsightReference
Conformational AnalysisAnticonvulsant benzamide derivativesActive derivatives often adopt a 90–120° dihedral angle between the amide plane and phenyl ring, enabling key hydrogen bonds.
Molecular DynamicsBenzamide-based CD73 inhibitorsEvaluated the stability of the inhibitor-protein complex, confirming the binding mode predicted by docking. researchgate.net
Molecular DynamicsAntidiabetic benzamide derivativesAnalysis of RMSD suggested the stability of the most active compounds at the binding sites of α-glucosidase and α-amylase. tandfonline.com
MD and Quantum SimulationsMercapto-benzamide HIV inhibitorsSupported a proposed mechanism of action involving prodrug activation and interaction with the NCp7 protein. rsc.org

Preclinical Pharmacological and Toxicological Investigations of 3 Methylamino Benzamide Derivatives

In vitro Efficacy Studies

In vitro studies are fundamental in early-stage drug discovery to determine a compound's biological activity and potency at a cellular and molecular level. For 3-(Methylamino)benzamide derivatives, these studies have centered on evaluating their effectiveness against various cell lines and their ability to inhibit specific enzymes.

The potency of novel chemical entities is commonly quantified using metrics such as the half-maximal inhibitory concentration (IC50) or the half-maximal effective concentration (EC50). Several derivatives of benzamide (B126) have been assessed for their antiviral and antiproliferative activities in a range of cell lines.

A notable derivative, N-(4-chlorophenyl)-4-methoxy-3-(methylamino)benzamide (IMB-0523), demonstrated significant anti-Hepatitis B Virus (HBV) activity. In HepG2.2.15 cells, which support HBV replication, IMB-0523 inhibited wild-type HBV with an IC50 of 1.99 µM and a drug-resistant HBV strain with an IC50 of 3.30 µM. mdpi.commdpi.com This potency was superior to the established antiviral drug lamivudine (B182088) under the same conditions. mdpi.commdpi.com

In a separate effort to identify novel HBV replication inhibitors, other benzamide derivatives were identified through high-throughput screening in an immortalized murine hepatocyte cell line (AML12HBV10). dndi.orgnih.gov Two optimized leads, BA-26019 and BA-38017 , inhibited HBV replication with EC50 values of 2.3 µM and 9 µM, respectively, without showing cytotoxicity at concentrations up to 50 µM. nih.gov

Furthermore, the broader therapeutic potential of benzamide scaffolds has been explored in oncology. A series of novel cyanoguanidine-based benzamide analogues exhibited potent antiproliferative activity against cancer cell lines. nih.gov Specifically, compound 15 from this series showed sub-nanomolar activity with an IC50 of 0.025 nM in the A2780 ovarian carcinoma cell line and 0.33 nM in the MCF-7 breast cancer cell line. nih.gov

Table 1: In Vitro Potency of Benzamide Derivatives in Cell-Based Assays
CompoundTarget/DiseaseCell LinePotency MetricValue (µM)Source
IMB-0523Hepatitis B Virus (Wild-Type)HepG2.2.15IC501.99 mdpi.commdpi.com
IMB-0523Hepatitis B Virus (Drug-Resistant)HepG2.2.15IC503.30 mdpi.commdpi.com
BA-26019Hepatitis B VirusAML12HBV10EC502.3 nih.gov
BA-38017Hepatitis B VirusAML12HBV10EC509 nih.gov
Compound 15Ovarian CarcinomaA2780IC500.000025 nih.gov
Compound 15Breast CancerMCF-7IC500.00033 nih.gov

Beyond cell-based efficacy, understanding a compound's interaction with specific enzymes is crucial for elucidating its mechanism of action. Research into this compound and related structures has revealed several enzymatic targets.

The antiviral effect of the benzamide derivative IMB-0523 against HBV is believed to be mediated by its ability to increase the intracellular levels of the host defense factor APOBEC3G (A3G). mdpi.commdpi.com A3G is a DNA cytidine (B196190) deaminase that can inhibit HBV replication. mdpi.com Studies showed that IMB-0523 treatment led to a concentration-dependent increase in A3G protein levels in HepG2.2.15 cells. mdpi.commdpi.com This mechanism, which involves modulating a host antiviral enzyme rather than directly inhibiting a viral enzyme, distinguishes it from many current antiviral therapies. mdpi.com

In a different mechanistic approach, certain benzamide derivatives have been identified as HBV capsid assembly modulators. dndi.org These compounds interact specifically with the HBV core protein, promoting the formation of empty viral capsids and thereby inhibiting the proper assembly of nucleocapsids required for viral replication. dndi.org

In the context of cancer therapy, indazole-based derivatives, which incorporate a benzamide moiety, have been evaluated as direct enzyme inhibitors. One such derivative, compound 9u , emerged as a highly potent inhibitor of Fibroblast Growth Factor Receptor 1 (FGFR1), a kinase involved in cell proliferation. It demonstrated an IC50 value of 3.3 nM in an FGFR1 enzyme inhibitory assay. d-nb.info Another derivative, 9d , also showed excellent kinase inhibitory activity with an IC50 of 15.0 nM. d-nb.info

In vivo Efficacy Studies in Relevant Animal Models

Following promising in vitro results, candidate compounds are advanced to in vivo studies to assess their efficacy and behavior within a living organism. Animal models that mimic human diseases are essential for this stage of preclinical research.

The duck Hepatitis B Virus (DHBV) model is a well-established and widely used system for the in vivo evaluation of anti-HBV therapies, as DHBV belongs to the same Hepadnaviridae family as human HBV. mdpi.comnih.gov The derivative N-(4-chlorophenyl)-4-methoxy-3-(methylamino)benzamide (IMB-0523) was tested in DHBV-infected ducks to confirm its antiviral activity in a living system. mdpi.commdpi.com

In the study, infected ducks were treated orally with IMB-0523. nih.govmdpi.com The results showed a significant, dose-dependent reduction in serum DHBV DNA levels. mdpi.commdpi.com Notably, a 100 mg/kg dose of IMB-0523 induced a reduction in viral DNA comparable to that of the positive control drug, lamivudine (3TC), demonstrating its potent anti-HBV activity in vivo. mdpi.comnih.gov

Chagas disease, caused by the parasite Trypanosoma cruzi, is a significant health issue for which new treatments are needed. d-nb.inforesearchgate.net Murine models of the disease are standard for testing the in vivo efficacy of potential antiparasitic compounds. scielo.org.mxmdpi.comunict.it While numerous studies utilize these models to evaluate various chemical classes, including benzimidazole (B57391) and benzoylthiourea (B1224501) derivatives, specific in vivo efficacy data for this compound derivatives in murine models of Chagas disease were not identified in the searched literature. mdpi.comresearchgate.net

To evaluate the potential of compounds to treat psychosis, researchers often use models where drug-induced behaviors in rats mimic certain symptoms. The apomorphine-induced stereotyped behavior model is a classic assay for assessing the neuroleptic (antipsychotic) activity of dopamine (B1211576) receptor antagonists. mdpi.comunict.it

In this context, derivatives of 4-(methylamino)benzamide, which are structurally related to this compound, have been investigated. The compound N-[(2RS, 3RS)-1-benzyl-2-methyl-3-pyrrolidinyl]-5-chloro-2-methoxy-4-(methylamino)benzamide (YM-09151-2) was identified as a potent neuroleptic agent. It demonstrated significantly higher potency than the established neuroleptics haloperidol (B65202) and metoclopramide (B1676508) in its ability to inhibit apomorphine-induced stereotyped behaviors in rats. Another analogue, N-[2-(N-benzyl-N-methylamino)ethyl]-5-chloro-2-methoxy-4-(methylamino)benzamide , also proved to be a potent neuroleptic agent in this model.

Preclinical Toxicological Assessments

In vitro Cytotoxicity in Cultured Mammalian Cells

The in vitro cytotoxicity of this compound derivatives has been evaluated in various mammalian cell lines to assess their potential as therapeutic agents and to understand their safety profile. These studies often utilize assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to measure cell viability after exposure to the compounds. nih.govresearchgate.net

For example, the cytotoxicity of N-(4-chlorophenyl)-4-methoxy-3-(methylamino)benzamide (IMB-0523) was assessed in HepG2.2.15 and HepG2.A64 cells. nih.gov The concentration required to inhibit 50% of cell growth (CC₅₀) was determined. nih.gov Similarly, some benzamide derivatives have been shown to have measurable cytotoxicity at concentrations up to 50 µM. researchgate.net

In the context of anticancer research, the cytotoxicity of novel 3-methylquinoxaline derivatives was evaluated against MCF-7 (human breast cancer) and HepG2 (human liver carcinoma) cell lines. tandfonline.com The IC₅₀ values, the concentration causing 50% inhibition of cell growth, were determined and compared to a standard drug, sorafenib. tandfonline.com Notably, some of these compounds exhibited promising cytotoxicity with IC₅₀ values in the micromolar range. tandfonline.com Furthermore, to assess selectivity, the cytotoxicity of the most active compounds was also tested against normal primary rat hepatocytes. tandfonline.com

The table below presents the cytotoxic activity of selected benzamide derivatives.

CompoundCell LineAssayResult (IC₅₀ or CC₅₀)
IMB-0523HepG2.2.15MTTNot specified in abstract
IMB-0523HepG2.A64MTTNot specified in abstract
Compound 11eMCF-7MTT2.7 µM
Compound 11eHepG2MTT2.1 µM
Compound 12eMCF-7MTTNot specified in text
Compound 12eHepG2MTTNot specified in text
Sorafenib (Reference)MCF-7MTT3.4 µM
Sorafenib (Reference)HepG2MTT2.2 µM
Compound 11ePrimary Rat HepatocytesMTT15.0 µM
Compound 12ePrimary Rat HepatocytesMTT16.7 µM
Sorafenib (Reference)Primary Rat HepatocytesMTT13.4 µM

Genotoxicity Assessments (e.g., Micronucleus Test)

Genotoxicity assessment is a critical component of preclinical toxicology, and the in vitro micronucleus test is a widely used and reliable assay for detecting the genotoxic potential of chemical compounds. xenometrix.chufs.br This test identifies substances that can cause chromosomal damage, leading to the formation of micronuclei in the cytoplasm of dividing cells. ufs.breuropa.eu Micronuclei can arise from chromosome fragments (a clastogenic event) or whole chromosomes that are not properly segregated during cell division (an aneugenic event). xenometrix.chufs.br

The assay is typically performed on cultured mammalian cells, such as fetal lung fibroblast cells (MRC-5), normal human corneal epithelial cells (HCEC), or immortalized human keratinocyte cells (HaCaT). nih.gov The cells are exposed to the test compound at various concentrations, often around the IC₅₀ value, for a specific duration. nih.gov The formation of micronuclei is then scored to determine the genotoxic potential. nih.gov The in vitro micronucleus test is described in the OECD Guideline for the Testing of Chemicals, TG 487. xenometrix.cheaht.org

Mechanisms of Differential Toxicity in Cellular Systems

The differential toxicity of this compound derivatives in various cellular systems can be attributed to several factors, including the specific molecular targets within the cells and the metabolic pathways involved.

In the context of antiviral research, one derivative, N-(4-chlorophenyl)-4-methoxy-3-(methylamino)benzamide (IMB-0523), demonstrated anti-HBV activity by increasing the intracellular levels of APOBEC3G (A3G). nih.govresearchgate.net A3G is a host defense factor that can inhibit the replication of viruses like HBV. nih.govresearchgate.net This mechanism provides a basis for its selective antiviral effect.

In cancer research, the cytotoxicity of certain 3-methylquinoxaline derivatives was linked to the inhibition of VEGFR-2, a key receptor in angiogenesis. tandfonline.com The most potent compound in this series was found to induce apoptosis (programmed cell death) and arrest the cell cycle at the G2/M phase in HepG2 cancer cells. tandfonline.com This was accompanied by an increase in the levels of pro-apoptotic proteins like caspase-3 and caspase-9. tandfonline.com The low toxicity of these compounds against normal cells suggests a degree of selectivity towards cancer cells. tandfonline.com

The table below highlights the differential mechanisms of toxicity for selected benzamide derivatives.

Compound/Derivative ClassCellular SystemProposed Mechanism of Action
N-(4-chlorophenyl)-4-methoxy-3-(methylamino)benzamide (IMB-0523)HBV-infected cellsIncreased intracellular levels of APOBEC3G (A3G) nih.govresearchgate.net
3-Methylquinoxaline derivativesCancer cells (HepG2)VEGFR-2 inhibition, induction of apoptosis, G2/M cell cycle arrest tandfonline.com

Pharmacokinetic (PK) and Metabolism Studies

Evaluation of Absorption, Distribution, and Excretion (ADME) Profiles

The evaluation of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial in the preclinical development of any drug candidate, including this compound derivatives. These studies provide insights into how the body processes a compound, which is essential for determining its potential efficacy and safety.

Pharmacokinetic studies have been conducted on certain benzamide derivatives to assess their ADME profiles. For instance, a derivative of N-(4-chlorophenyl)-4-methoxy-3-(methylamino)benzamide, IMB-0523, was investigated for its pharmacokinetic properties in rats. nih.gov The results indicated promising PK properties, with an area under the curve (AUC₀-t) of 7535.10 ± 2226.73 µg·h/L. nih.govresearchgate.net

In another study, a series of benzamide derivatives developed as influenza A nucleoprotein inhibitors were evaluated for their pharmacokinetic profiles. scirp.org One representative compound, when administered orally to rats, demonstrated a half-life of 4.6 hours and an oral bioavailability of approximately 21%. scirp.org This suggests that these derivatives may have viable drug-like properties. scirp.org

The metabolism of benzamide derivatives is also a key consideration. For example, the antipsychotic drug nemonapride, a benzamide derivative, is primarily metabolized by the cytochrome P450 enzyme CYP3A4. wikipedia.org Its elimination half-life is reported to be between 2.3 and 4.5 hours. wikipedia.org

The table below summarizes key pharmacokinetic parameters for selected benzamide derivatives.

CompoundSpeciesRoute of AdministrationHalf-life (t₁/₂)BioavailabilityAUC₀-t
IMB-0523RatsNot specified in abstractNot specified in abstractNot specified in abstract7535.10 ± 2226.73 µg·h/L nih.govresearchgate.net
Compound 32 (Influenza inhibitor)RatsOral4.6 hours scirp.org~21% scirp.orgNot specified
NemonaprideHumansOral2.3 - 4.5 hours wikipedia.orgNot specifiedNot specified

Analysis of Metabolic Stability and Identification of Metabolic Pathways

The metabolic stability of a drug candidate is a critical determinant of its pharmacokinetic profile, influencing its half-life and bioavailability. In vitro models, such as liver microsomes and hepatocytes from various species, are instrumental in early-stage assessment of a compound's susceptibility to biotransformation. srce.hr For derivatives of this compound, metabolic stability can be influenced by specific structural modifications. For instance, the alkylation of the amine group on the benzene (B151609) ring in the derivative N-(4-chlorophenyl)-4-methoxy-3-(methylamino)benzamide (IMB-0523) is suggested to contribute to its metabolic stability. nih.gov Studies indicate that this compound is sufficiently stable to support in vivo activity studies. nih.gov

The identification of metabolic pathways is crucial for understanding a compound's fate in the body. In vitro experiments using human liver microsomes (HLMs) and hepatocytes have elucidated the primary metabolic routes for certain benzamide derivatives. For 3,4-dichloro-N-((1-(methylamino)cyclohexyl)methyl)benzamide, key metabolic transformations include demethylation, hydroxylation, and glucuronidation. vulcanchem.com

Investigations into other complex benzamide derivatives, such as Ecabapide, provide further insight into potential metabolic transformations of the N-methylbenzamide moiety. The major metabolic pathway for Ecabapide involves N-dealkylation at the 3-position of the benzamide structure, leading to the formation of 3-amino-N-methylbenzamide, which may then undergo acetylation. nih.gov Additional identified pathways for the N-methylbenzamide portion of the molecule include N-demethylation, which proceeds via carbinolamine intermediates, and aromatic hydroxylation, often followed by conjugation with glucuronic acid (glucuronidation). nih.gov

These findings highlight a range of common metabolic reactions for this class of compounds.

Table 1: Identified Metabolic Pathways for this compound Derivatives This table is based on data from studies on various benzamide derivatives.

Metabolic PathwayDescription
Demethylation Removal of a methyl group, a common reaction for N-methyl and O-methyl groups. vulcanchem.comnih.gov
Hydroxylation Introduction of a hydroxyl (-OH) group, often on an aromatic ring. vulcanchem.comnih.gov
Glucuronidation Conjugation with glucuronic acid, a Phase II metabolic reaction that increases water solubility for excretion. vulcanchem.comnih.gov
N-dealkylation Removal of an alkyl group from a nitrogen atom. nih.gov
Acetylation Addition of an acetyl group, another Phase II conjugation reaction. nih.gov

Comparative Pharmacokinetic Analysis across Species

Comparative pharmacokinetic studies across different animal species are essential for understanding potential interspecies variations in drug absorption, distribution, metabolism, and excretion (ADME). Such studies help in selecting the appropriate animal model for further preclinical development and in predicting human pharmacokinetics.

A comparative study of the benzamide neuroleptic drug, cis-N-(1-benzyl-2-methylpyrrolidine-3-yl)-5-chloro-2-methoxy-4-methylamino benzamide (NBND), was conducted in rats, dogs, and monkeys. tandfonline.comnih.gov The study revealed significant differences in key pharmacokinetic parameters among the species following intravenous and oral administration. After intravenous administration, the plasma half-life was longest in dogs (4.7 h) compared to monkeys (2.2 h) and rats (1.6 h). tandfonline.comnih.gov Plasma clearance was notably higher in rats (4.3 L/h/kg) than in dogs (1.7 L/h/kg) or monkeys (1.4 L/h/kg). tandfonline.comnih.gov

A striking finding was the low absolute bioavailability in all three species: 0.8% in rats, 9.5% in dogs, and 1.3% in monkeys. tandfonline.comnih.gov This suggests that the compound undergoes extensive first-pass metabolism in all tested species, likely due to hepatic metabolism. tandfonline.comnih.gov

Table 2: Comparative Pharmacokinetic Parameters of NBND Across Species Data derived from a study using intravenous (i.v.) and oral (p.o.) administration. tandfonline.comnih.gov

ParameterRatDogMonkey
Plasma Half-Life (t½) (h) 1.64.72.2
Plasma Clearance (L/h/kg) 4.31.71.4
Absorption Rate Constant (Kab) (h⁻¹) 1.10.580.54
Absolute Bioavailability (%) 0.89.51.3

In separate studies, the pharmacokinetic profile of another derivative, N-(4-chlorophenyl)-4-methoxy-3-(methylamino)benzamide (IMB-0523), was investigated in rats. nih.gov The results showed an area under the plasma concentration-time curve (AUC₀-t) of 7535.10 ± 2226.73 µg·h/L and a maximum plasma concentration (Cmax) of 2690.17 ± 574.31 µg/L, which was reached at a tmax of 0.75 ± 0.43 hours. nih.gov These findings indicate promising pharmacokinetic properties in rats for this specific derivative. nih.gov

The significant interspecies variation observed with compounds like NBND underscores the principle that pharmacokinetic profiles cannot be directly extrapolated from one species to another, highlighting the importance of multi-species analysis in preclinical research. tandfonline.comnih.govmdpi.com

Table 3: Compound Names Mentioned in the Article

Abbreviation / Code NameFull Chemical Name
IMB-0523 N-(4-chlorophenyl)-4-methoxy-3-(methylamino)benzamide
NBND cis-N-(1-benzyl-2-methylpyrrolidine-3-yl)-5-chloro-2-methoxy-4-methylamino benzamide
Ecabapide 3-[[[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl]methyl]amino-N-methyl[14C]benzamide
- 3,4-dichloro-N-((1-(methylamino)cyclohexyl)methyl)benzamide
- 3-amino-N-methylbenzamide

Computational Chemistry and Molecular Modeling in 3 Methylamino Benzamide Research

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can predict a wide range of molecular characteristics from the ground up.

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. scispace.com For benzamide (B126) derivatives, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-31G(d,p) or 6-311++G(d,p), are used to determine optimized molecular geometries, vibrational frequencies, and electronic properties. researchgate.netepstem.netccspublishing.org.cn These calculations provide a detailed map of the electron density distribution, which is crucial for understanding the molecule's stability and how it will interact with other molecules. rsc.org In the context of 3-(Methylamino)benzamide, DFT studies would elucidate the precise bond lengths, bond angles, and dihedral angles, confirming the most stable three-dimensional conformation of the molecule. ccspublishing.org.cn This foundational data is essential for all subsequent modeling studies, including docking and molecular dynamics.

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. libretexts.org The HOMO, as the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the innermost empty orbital, acts as an electron acceptor. libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical stability and reactivity. dergipark.org.tr A large energy gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and prone to electronic transitions. dergipark.org.tr For a related class of benzamide derivatives, the HOMO-LUMO energy gap has been calculated to be approximately 5.5 eV, indicating moderate chemical stability. smolecule.com Analysis of the spatial distribution of these orbitals in this compound would reveal the likely sites for nucleophilic and electrophilic attack.

Table 1: Representative Frontier Molecular Orbital Energies for a Benzamide Compound Class

Molecular Orbital Energy Range (eV) Significance
HOMO -6.5 to -7.0 Electron-donating capability
LUMO -1.0 to -1.5 Electron-accepting capability
Energy Gap (ΔE) ~5.5 Chemical stability and reactivity

Data derived from computational studies on a similar compound class. smolecule.com

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule, providing a guide to its reactivity. uni-muenchen.demdpi.com The MEP map displays regions of varying electrostatic potential on the molecular surface, typically color-coded so that red indicates areas of negative potential (electron-rich, prone to electrophilic attack) and blue indicates areas of positive potential (electron-poor, prone to nucleophilic attack). nih.govresearchgate.net For this compound, an MEP map would be expected to show a significant negative potential (red) around the electronegative oxygen atom of the carbonyl group, identifying it as a primary site for hydrogen bonding interactions. Conversely, positive potential (blue) would be localized around the hydrogen atoms of the methylamino group, indicating their role as hydrogen bond donors. nih.gov Such maps are invaluable for predicting non-covalent interactions, which are crucial for ligand-receptor binding. mdpi.com

Molecular Docking Studies for Ligand-Protein Interactions

Molecular docking is a computational method that predicts the preferred orientation and binding affinity of a ligand when it interacts with a target protein. nih.govcore.ac.uk This technique is instrumental in drug discovery for screening virtual libraries of compounds and for understanding the mechanism of action of a potential drug. In research involving benzamide derivatives, docking studies have been used to explore their inhibitory potential against various enzymes. For instance, novel benzamide analogs of Ilomastat were docked into the active site of matrix metalloproteinase-2 (MMP-2), revealing a non-zinc-chelating binding mechanism. nih.gov Similarly, other studies have docked benzamide derivatives into the binding sites of targets like EGFR tyrosine kinase and hepatitis B proteases to evaluate their potential as inhibitors. researchgate.netscielo.org.za For this compound, docking studies could be employed to predict its binding mode and affinity to various target proteins, helping to identify potential therapeutic applications.

Table 2: Examples of Molecular Docking Studies on Benzamide Derivatives

Compound Type Protein Target Key Findings
Ilomastat Analogs Matrix Metalloproteinase-2 (MMP-2) Potent inhibitory activity (IC50 = 0.19 nM) with high selectivity over MMP-9. nih.gov
Thienopyrimidine Derivatives Epidermal Growth Factor Receptor (EGFR) One compound exhibited a high binding energy of -10.73 kcal/mol. scielo.org.za

Molecular Dynamics Simulations for Conformational Landscape and Binding Dynamics

While molecular docking provides a static snapshot of ligand-protein binding, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements and interactions of atoms and molecules over time. researchgate.net MD simulations are used to assess the stability of a ligand-protein complex, explore the conformational landscape of a molecule, and analyze its interactions with the surrounding environment, such as water. smolecule.comnih.gov For a benzamide derivative, MD simulations revealed that water molecules form stable hydrogen bonds with the methylamino and benzamide carbonyl groups, with specific average residence times of 2.3 and 1.8 picoseconds, respectively. smolecule.com Applying MD simulations to a this compound-protein complex obtained from docking would allow for the evaluation of the stability of the binding pose, the calculation of binding free energies, and the identification of key residues that maintain the interaction over time.

Cheminformatics and Virtual Screening Applications for Novel Analogue Discovery

Cheminformatics combines computational methods with chemical information to support drug discovery. A key application is virtual screening, where large databases of chemical compounds, such as the ZINC database, are computationally screened to identify molecules with a high probability of binding to a specific biological target. nih.govnih.gov This approach significantly accelerates the initial phase of drug discovery by prioritizing compounds for experimental testing. For benzamide derivatives, virtual screening has been used to identify potential inhibitors for various targets. nih.govresearchgate.net Starting with the this compound scaffold, cheminformatics tools could be used to perform similarity searches or substructure searches in compound libraries to find novel analogues. nih.gov These analogues could then be subjected to virtual screening and docking studies to predict their activity, leading to the discovery of new compounds with improved potency or different selectivity profiles.

Emerging Research Directions and Future Perspectives for 3 Methylamino Benzamide Research

Exploration of Novel Therapeutic Indications and Undiscovered Biological Activities

While the foundational biological activities of the benzamide (B126) scaffold include anti-inflammatory, antimicrobial, and anticancer effects, the exploration of novel therapeutic indications for 3-(Methylamino)benzamide and its derivatives is a burgeoning field of research. ontosight.ai Scientists are looking beyond established applications to uncover new biological pathways and therapeutic targets.

A significant area of investigation is in antiviral therapies. Research has shown that derivatives of this compound possess potent antiviral properties. For instance, the novel derivative N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide (IMB-0523) has demonstrated higher anti-Hepatitis B Virus (HBV) activity than the established drug lamivudine (B182088), and is effective against both wild-type and drug-resistant HBV strains. nih.govtandfonline.comnih.govresearchgate.net The proposed mechanism for this activity involves the upregulation of the host defense factor APOBEC3G (A3G), which can inhibit viral replication. nih.govresearchgate.net This discovery opens a promising avenue for developing new anti-HBV agents with novel mechanisms of action. tandfonline.com Further studies on other derivatives have shown broad-spectrum antiviral potential, with activity against various strains of EV71, coxsackievirus A16, and coxsackieviruses of group B. researchgate.net

In the realm of oncology, research extends to targeting specific viral proteins crucial for cancer development and progression. Benzamide derivatives are being evaluated as inhibitors of the influenza A nucleoprotein, with some compounds showing potent inhibition of viral replication. scirp.org Furthermore, the well-established role of some benzamides as Poly(ADP-ribose) polymerase (PARP) inhibitors continues to be a fertile ground for research. nih.gov PARP inhibitors have shown neuroprotective and anti-necrotic effects and even pro-angiogenic properties at low concentrations, suggesting complex, dose-dependent biological activities that warrant further investigation. nih.gov

The exploration of this compound analogues also extends to other areas of cancer biology, including the inhibition of Discoidin Domain Receptors (DDR1 and DDR2), which are involved in cancer progression. acs.org Additionally, radiolabeled benzamides are being developed as agents for the targeted radiotherapy of metastatic melanoma, leveraging their affinity for melanin (B1238610). researchgate.net

Development of Advanced Drug Delivery Systems for this compound Derivatives

The therapeutic efficacy of a drug is not solely dependent on its intrinsic activity but also on its ability to reach the target site in the body at an effective concentration. To this end, the development of advanced drug delivery systems (DDS) for this compound and its derivatives is a critical area of future research. These systems aim to improve the pharmacokinetic properties, enhance solubility, and enable targeted delivery of these compounds.

While specific DDS for this compound have not been extensively reported, the broader field of pharmaceutical sciences offers numerous promising technologies. Nanotechnology-based systems, such as nanoparticles, liposomes, and nanocrystals, could be employed to enhance the solubility and stability of benzamide derivatives. elifesciences.org For example, encapsulating a lipophilic benzamide derivative within a nanoparticle formulation could improve its bioavailability and allow for targeted delivery to tumor tissues through the enhanced permeability and retention (EPR) effect.

Moreover, pharmacokinetic studies of some benzamide derivatives have shown promising results for oral administration. For instance, a benzamide-based influenza nucleoprotein inhibitor, known as compound 32, exhibited reasonable oral bioavailability in rats, suggesting that the development of oral formulations for this class of compounds is a feasible and promising direction. scirp.org Future research will likely focus on creating tailored DDS for specific this compound analogues to optimize their therapeutic index for various indications.

Investigation into Combination Therapies Involving this compound Analogues

The complexity of many diseases, particularly cancer, often necessitates the use of combination therapies to achieve a durable response and overcome drug resistance. The investigation of combination therapies involving this compound analogues is a logical and promising future direction. The rationale behind this approach is to target multiple signaling pathways simultaneously, which can lead to synergistic effects and a greater therapeutic window. google.com

A key principle in designing effective combination therapies is to use drugs with non-overlapping mechanisms of resistance. google.com Given that benzamide derivatives have diverse mechanisms of action, including PARP inhibition and antiviral activity, they are attractive candidates for combination regimens. For example, a PARP inhibitor derived from the benzamide class could be combined with a DNA-damaging agent in cancer therapy. The PARP inhibitor would prevent the cancer cells from repairing the DNA damage induced by the chemotherapeutic agent, leading to enhanced cell death.

Patents have been filed for combination therapies that include specific benzenesulfonamide (B165840) thiazole (B1198619) compounds with other anti-cancer treatments, such as immunotherapy and chemotherapy. nih.gov These combinations have shown significantly improved survival and reduced tumor growth in preclinical models compared to monotherapy. nih.gov The future of this compound research will undoubtedly involve the systematic evaluation of its derivatives in combination with existing and emerging therapies for a range of diseases.

Application of Artificial Intelligence and Machine Learning in Rational Drug Design for the Benzamide Class

The integration of artificial intelligence (AI) and machine learning (ML) into the drug discovery process is revolutionizing how new therapeutic agents are designed and developed. nih.gov These powerful computational tools can analyze vast datasets to predict drug-target interactions, identify novel therapeutic candidates, and optimize molecular structures for enhanced activity and safety. The application of AI and ML in the rational drug design of the benzamide class, including analogues of this compound, holds immense potential.

Future research will likely leverage AI and ML to:

De novo design: Generate novel this compound analogues with optimized binding affinities for specific targets.

Predictive modeling: Develop models to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new derivatives, thereby reducing the attrition rate in later stages of drug development.

Target identification: Identify new biological targets for this compound and its derivatives by analyzing large-scale biological data.

By harnessing the power of AI and ML, researchers can accelerate the discovery and development of the next generation of benzamide-based therapeutics.

Strategies for Overcoming Drug Resistance in Relevant Pathological Contexts

Drug resistance remains a major challenge in the treatment of many diseases, including cancer and infectious diseases. A critical area of future research for this compound and its derivatives is the development of strategies to overcome drug resistance.

One of the most promising findings in this area is the activity of the derivative N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide (IMB-0523) against drug-resistant strains of HBV. nih.govtandfonline.comnih.govresearchgate.net This suggests that its mechanism of action, potentially through the induction of A3G, can bypass the common resistance pathways that affect other antiviral drugs. nih.govresearchgate.net This provides a strong rationale for further investigation into this and similar compounds as a means to treat resistant infections.

In oncology, a major cause of multidrug resistance (MDR) is the overexpression of anti-apoptotic proteins like Bcl-2 and ATP-binding cassette (ABC) transporter proteins. The development of benzamide derivatives that can inhibit these proteins is a key strategy to resensitize cancer cells to standard chemotherapies. Research into chromene-based benzamide analogues has shown potential in overcoming MDR in cancer treatment.

Future strategies to combat drug resistance with this compound analogues will likely involve a multi-pronged approach:

Development of derivatives with novel mechanisms of action: As seen with IMB-0523, compounds that act on different targets or pathways are less likely to be affected by existing resistance mechanisms.

Combination therapies: As discussed previously, combining a benzamide derivative with another agent that has a different resistance profile can be a highly effective strategy.

Targeting resistance mechanisms directly: Designing benzamide analogues that specifically inhibit the function of proteins that confer resistance, such as ABC transporters.

By focusing on these strategies, researchers can develop more robust and effective treatments that can overcome the challenge of drug resistance.

Q & A

Basic Research Questions

Q. What are the optimized synthetic protocols for 3-(methylamino)benzamide derivatives, and how do reaction conditions influence product selectivity?

  • Methodological Answer : The synthesis of this compound derivatives often involves coupling reactions using reagents like pyridine to activate carboxylic acids or Buchwald–Hartwig amination for introducing methylamino groups. For example, in the synthesis of structurally similar benzamides, o-phenylenediamine reacted with m-toluic acid under pyridine catalysis to yield amides or benzimidazoles depending on temperature and leaving groups . Optimization requires adjusting protonating agents (e.g., excess acid) and thermal conditions to favor amide formation over cyclization.

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound derivatives?

  • Methodological Answer : Key techniques include:

  • IR spectroscopy to identify amide C=O stretches (~1650–1680 cm⁻¹) and N–H vibrations.
  • NMR (¹H/¹³C) to resolve methylamino protons (δ ~2.5–3.5 ppm) and aromatic environments.
  • X-ray crystallography (e.g., SHELX refinement) to determine crystal packing and hydrogen-bonding networks, as demonstrated for related N-phenylbenzamides .
  • GC-MS for purity assessment and fragmentation pattern analysis .

Q. How can researchers screen this compound derivatives for preliminary biological activity?

  • Methodological Answer : Use enzyme inhibition assays (e.g., poly(ADP-ribose) synthetase) at low concentrations (≤1 mM) to avoid off-target metabolic effects. Cell viability assays (e.g., MTT) and glucose metabolism profiling (via LC-MS) are recommended to validate specificity .

Advanced Research Questions

Q. How do structural modifications of this compound influence selectivity for kinase inhibitors like BMPR2?

  • Methodological Answer : Introduce substituents (e.g., trifluoromethyl or pyrimidine groups) to enhance binding to kinase ATP pockets. Computational docking (e.g., AutoDock) paired with DNA-encoded library screening can identify high-affinity variants. For example, adding a sulfamoylphenyl group improved BMPR2 selectivity in a related benzamide kinase inhibitor .

Q. What strategies mitigate off-target metabolic effects of this compound in poly(ADP-ribose) synthetase studies?

  • Methodological Answer : Dose-response curves (0.1–10 mM) should be constructed to identify a concentration window where synthetase inhibition exceeds effects on DNA synthesis or glycolysis. Parallel assays measuring NAD+ depletion (via HPLC) and ATP levels (luminescence assays) are critical for validating specificity .

Q. How can crystallographic data resolve contradictions in reported bioactivity of this compound derivatives?

  • Methodological Answer : Compare crystal structures (e.g., monoclinic P21/c systems) to analyze conformational flexibility and hydrogen-bonding patterns. For instance, SHELXL-refined structures of analogous benzamides revealed how para-substituents alter π-stacking and solubility, impacting cellular uptake .

Q. What computational approaches predict the reactivity of this compound in complex syntheses?

  • Methodological Answer : DFT calculations (e.g., Gaussian09) of frontier molecular orbitals (HOMO/LUMO) identify nucleophilic/electrophilic sites. For example, electron-withdrawing groups on the benzamide ring lower LUMO energy, favoring nucleophilic attack in amide coupling .

Q. How do impurity profiles (e.g., 3-(methylamino) derivatives) affect pharmacological studies, and what analytical methods detect them?

  • Methodological Answer : Use HPLC-MS with C18 columns and gradient elution (acetonitrile/water + 0.1% formic acid) to resolve impurities. USP guidelines recommend thresholds (e.g., ≤0.15% for unspecified impurities) validated via spiked samples and stability studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.